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N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Documentation Hub

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  • Product: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine
  • CAS: 918906-63-5

Core Science & Biosynthesis

Foundational

"N-Acetyl-3-fluoro-4-nitro-L-phenylalanine chemical properties"

Executive Summary N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (Ac-3F-4NO2-Phe) represents a specialized, non-canonical amino acid derivative utilized primarily as a structural probe and a latent functional precursor in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (Ac-3F-4NO2-Phe) represents a specialized, non-canonical amino acid derivative utilized primarily as a structural probe and a latent functional precursor in medicinal chemistry and structural biology.

By combining the high electronegativity of fluorine with the strong electron-withdrawing capacity of a nitro group, this compound serves two critical functions:

  • 19F NMR Reporter: The fluorine atom acts as a sensitive sensor for local electrostatic environments within proteins, with the adjacent nitro group modulating the chemical shift window.

  • Synthetic "Warhead" Precursor: The nitro group is a "masked" amine. Post-incorporation reduction yields an electron-deficient aniline, enabling site-specific bio-orthogonal conjugation or the formation of unique intramolecular cross-links.

This guide details the physicochemical profile, synthesis, and validated experimental protocols for utilizing Ac-3F-4NO2-Phe in drug discovery workflows.

Molecular Architecture & Physicochemical Profile

The molecule features an L-phenylalanine backbone modified at the N-terminus (acetylation) and the phenyl ring (3-fluoro, 4-nitro substitution).

Structural Analysis
  • Electronic Push-Pull: The 4-nitro group strongly withdraws electron density from the ring (

    
    ), significantly increasing the acidity of the phenyl ring protons. The 3-fluorine atom adds inductive withdrawal (
    
    
    
    ) while offering resonance donation.
  • Conformational Lock: The N-acetyl group eliminates the zwitterionic character of the free amino acid, locking the N-terminus as an amide. This increases solubility in organic solvents (DMSO, DMF) used in solid-phase synthesis.

Key Properties Table
PropertyValue / DescriptionNotes
Molecular Formula C

H

FN

O

Molecular Weight 270.21 g/mol
CAS Number Derived (Parent: 758671-33-9)Parent: 3-fluoro-4-nitro-L-Phe
Appearance Pale yellow to off-white powderNitro group imparts yellow hue
Solubility High: DMF, DMSO, MeOHLow: Water, HexanesAcetylation reduces water solubility vs. free AA
Chirality L-isomer (S-configuration)Maintain < 1% D-isomer for bioactivity
pKa (COOH) ~3.4Predicted; lowered by electron-withdrawing aryl group
19F NMR Shift

-110 to -120 ppm (approx)
Highly sensitive to solvent/protein environment

Synthetic Methodology

The synthesis of Ac-3F-4NO2-Phe is best approached by acetylating the commercially available 3-fluoro-4-nitro-L-phenylalanine to ensure regiochemical purity. Direct nitration of N-acetyl-3-fluoro-phenylalanine is discouraged due to potential deacetylation or side-reactions under harsh acidic conditions.

Validated Synthesis Protocol: Selective N-Acetylation

Objective: Acetylate the


-amine without racemization or affecting the nitro/fluoro substituents.

Reagents:

  • 3-Fluoro-4-nitro-L-phenylalanine (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • NaOH (2M aqueous solution) or Pyridine (for organic route)

  • Solvent: 1,4-Dioxane/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Suspend 3-fluoro-4-nitro-L-phenylalanine (500 mg, 2.19 mmol) in 1,4-dioxane (5 mL) and Water (5 mL).

  • pH Adjustment: Cool to 0°C. Adjust pH to ~9.0 using 2M NaOH. Critical: High pH (>12) can cause racemization.

  • Acylation: Dropwise add Acetic Anhydride (335 mg, 3.28 mmol) over 15 minutes while maintaining pH 8-9 with NaOH.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 80:20:1) or LC-MS.[1]

  • Workup: Acidify carefully to pH 2.0 using 1M HCl. The product may precipitate.

  • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield off-white crystals.

Synthesis Logic Diagram

SynthesisWorkflow Start 3-Fluoro-4-nitro-L-Phe (Commercial Precursor) Step1 Dissolution (Dioxane/H2O) Start->Step1 Step2 pH Adjustment (pH 9.0, 0°C) Step1->Step2 Cooling Step3 Acylation (Ac2O addition) Step2->Step3 Control Racemization Step4 Acidification (pH 2.0) Step3->Step4 Quench End N-Acetyl-3-fluoro-4-nitro-L-Phe (Final Product) Step4->End Crystallization

Figure 1: Controlled acetylation workflow designed to minimize racemization risk.

Reactivity & Applications

The "Latent Nucleophile" Strategy

The nitro group on Ac-3F-4NO2-Phe is chemically inert under standard peptide coupling conditions (EDC/NHS or HATU). However, it can be "switched on" by reduction.

  • Mechanism: The 4-nitro group reduces to a 4-amino group (aniline).

  • Utility: The resulting 3-fluoro-4-amino-phenylalanine is a unique scaffold. The fluorine atom lowers the pKa of the aniline (making it less nucleophilic than a standard lysine, but selectively reactive at specific pH) and enables 19F NMR monitoring of the amine's protonation state.

Reduction Protocol (Post-Peptide Synthesis)

If the amino acid is incorporated into a peptide, standard catalytic hydrogenation may be difficult due to steric bulk or aggregation. A chemical reduction is preferred.

Protocol (Dithionite Method):

  • Dissolve peptide in Phosphate Buffer (pH 7.5) / Methanol (1:1).

  • Add Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    , 10 eq) freshly prepared in buffer.
  • Stir at RT for 30 mins. The yellow solution (nitro) will turn colorless (amine).

  • Purify via HPLC.[2]

19F NMR Probing

The fluorine signal is highly sensitive to the oxidation state of the nitrogen at position 4.

  • Nitro-form:

    
     ~ -115 ppm (Electron withdrawing environment).
    
  • Amino-form:

    
     ~ -125 ppm (Resonance donating environment).
    
  • Application: This shift allows researchers to monitor the reduction kinetics in situ or track the folding of the protein domain where the residue is embedded.

Application Workflow Diagram

ApplicationFlow Compound Ac-3F-4NO2-Phe SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) Compound->SPPS Peptide Peptide-Containing Nitro-Phe Analog SPPS->Peptide Branch1 Pathway A: 19F NMR Structural Biology Peptide->Branch1 Branch2 Pathway B: Warhead Activation Peptide->Branch2 ResultA Electrostatic Mapping (Shift: -115 ppm) Branch1->ResultA ActionB Reduction (Na2S2O4) Branch2->ActionB ResultB 3-Fluoro-4-Amino-Phe (Site-Specific Conjugation) ActionB->ResultB

Figure 2: Dual-pathway utility in structural biology and chemoselective ligation.

Safety & Handling Guidelines

  • Energetic Potential: While this specific derivative is stable, polynitrated aromatics can be explosive. Treat bulk quantities of the precursor (4-nitro-Phe) with caution. Avoid heating dry solids >150°C.

  • Fluorine Safety: The C-F bond is metabolically stable. However, assume the compound is a skin irritant.

  • Storage: Store at -20°C, desiccated. Protect from light (nitro compounds can undergo slow photodecomposition).

References

  • Schiemann, G., & Roselius, W. (1929). Über aromatische Fluorverbindungen.[2] (Foundational chemistry of fluorinated aromatics). Chemische Berichte.

  • Chem-Impex International. (2024). 3-Fluoro-4-nitro-L-phenylalanine Product Data. Retrieved from

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][3] (Review of synthesis methods including Azalactone route). Retrieved from

  • PubChem. (2025).[4] L-Phenylalanine, 3-fluoro-4-nitro- Compound Summary. Retrieved from

  • BenchChem. (2025).[1] Common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives. (Racemization protocols). Retrieved from

Sources

Exploratory

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: Spectroscopic Characterization and Application in Macrocyclic Peptide Synthesis

Executive Summary N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (and its racemic counterpart) is a highly specialized, non-natural amino acid derivative that serves as a critical building block in advanced drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (and its racemic counterpart) is a highly specialized, non-natural amino acid derivative that serves as a critical building block in advanced drug development. It is predominantly utilized in the synthesis of macrocyclic peptide aldehydes, such as analogues of the natural product TMC-95A and derivatives of the FDA-approved proteasome inhibitor carfilzomib.

This technical whitepaper provides an authoritative guide to the spectroscopic properties (NMR, IR, MS) of this compound, details its chemoenzymatic synthesis, and elucidates its mechanistic role in intramolecular Nucleophilic Aromatic Substitution (


) for biaryl ether macrocyclization.

Chemical Identity & Mechanistic Rationale

In the realm of synthetic peptide chemistry, the 3-fluoro-4-nitro substitution pattern on the phenylalanine aromatic ring is not arbitrary; it is a meticulously designed electrophilic system.

  • The Causality of the Fluorine Atom: Fluorine is highly electronegative, drawing electron density away from the C3 carbon via the inductive effect. In

    
     reactions, fluorine acts as an exceptional leaving group because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.
    
  • The Causality of the Nitro Group: The para-nitro group is strongly electron-withdrawing via resonance. It stabilizes the negative charge of the intermediate Meisenheimer complex, drastically lowering the activation energy required for an intramolecular phenoxide attack [1].

  • The Causality of the N-Acetyl Group: The N-acetyl moiety serves a dual purpose. Synthetically, it protects the

    
    -amine during harsh basic macrocyclization conditions. Biocatalytically, it is the specific recognition motif required for enzymatic kinetic resolution by Acylase I, allowing for the isolation of enantiomerically pure L-isomers [2].
    

Spectroscopic Data (NMR, IR, MS)

Accurate spectroscopic characterization is paramount for validating the integrity of synthetic intermediates before committing them to complex solid-phase peptide synthesis (SPPS) or macrocyclization workflows. The following data represents the empirical characterization of (R,S)-N-Acetyl-3-fluoro-4-nitrophenylalanine and its L-enantiomer [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is defined by the distinct splitting patterns caused by the 

-coupling between the aromatic protons and the highly active

F nucleus (spin ½).

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
IntegrationAssignment & Causality
12.77 Singlet, broad1HCOOH : Broadened due to hydrogen bonding and chemical exchange.
8.25 Doublet (

)
1HAmide NH : Coupled to the adjacent chiral

-CH.
8.07 Triplet (

)
1HAr-H (C5) : Appears as a triplet due to overlapping ortho-coupling with the C6 proton and meta-coupling with the

F atom (

).
7.47 Doublet of doublets (

)
1HAr-H (C2) : Exhibits a massive ortho-coupling to the adjacent fluorine atom (

Hz).
7.31 Doublet of doublets (

)
1HAr-H (C6) : Coupled to the C5 proton and shows long-range coupling to fluorine.
3.19 Doublet of doublets (

)
2HPhe

-CH

: Diastereotopic protons adjacent to the chiral center.
2.97 Doublet of doublets (

)
1H

-CH
: Split by the adjacent

-CH

and the amide NH.
1.78 Singlet3HAcetyl CH

: Sharp singlet indicative of the N-terminal protecting group.
Infrared (IR) & Mass Spectrometry (MS)

While NMR confirms the atomic framework, IR and MS are critical for validating functional group integrity and molecular mass during routine quality control.

Table 2: IR Vibrational Modes (ATR-FTIR) & ESI-MS Data

TechniqueSignal /

Assignment / Fragment
IR ~3300 cm

N-H stretch (Amide)
IR ~1710 cm

C=O stretch (Carboxylic acid)
IR ~1650 cm

C=O stretch (Amide I band)
IR ~1530 & 1350 cm

Asymmetric and Symmetric NO

stretching
IR ~1250 cm

C-F stretching (Strong, broad)
ESI-MS (-) 269.2

[M-H]

(Molecular ion, negative mode)
ESI-MS (+) 271.2

[M+H]

(Molecular ion, positive mode)
ESI-MS (+) 293.2

[M+Na]

(Sodium adduct)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each step includes built-in quality control checkpoints to ensure that deviations in reagent purity or environmental conditions are caught before proceeding to the next synthetic stage.

Protocol 1: Synthesis of (R,S)-N-Acetyl-3-fluoro-4-nitrophenylalanine

This protocol acetylates the racemic amino acid precursor, preparing it for enzymatic resolution.

  • Preparation: Suspend 8.09 g (30.6 mmol) of (R,S)-3-fluoro-4-nitrophenylalanine hydrochloride in 40 mL of a 1:1 mixture of 1,4-dioxane and deionized water.

  • pH Modulation (QC Step 1): Gradually add solid sodium bicarbonate (

    
    ) until the pH stabilizes between 8.0 and 9.0. Causality: The amine must be deprotonated to act as a nucleophile, while avoiding excessive alkalinity that could hydrolyze the incoming acetyl group.
    
  • Acetylation: Dropwise, add 9.37 g (91.8 mmol, 3 eq) of acetic anhydride. Stir vigorously overnight at room temperature.

  • Reaction Validation (QC Step 2): Monitor via LC-MS. The disappearance of the 229.2

    
     peak [M+H]
    
    
    
    and the appearance of the 271.2
    
    
    peak confirms completion.
  • Workup: Remove dioxane under reduced pressure. Dissolve the aqueous residue in 50 mL Ethyl Acetate (EtOAc). Wash sequentially with 5%

    
     (
    
    
    
    mL) and brine (
    
    
    mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield a yellow solid (~52% yield).
    
Protocol 2: Enzymatic Resolution to the L-Enantiomer

To obtain the pure L-enantiomer required for biological activity, Acylase I from Aspergillus melleus is utilized. The enzyme strictly recognizes the natural L-configuration of the


-carbon, hydrolyzing the amide bond while leaving the D-enantiomer fully acetylated [2].

G Racemic (R,S)-N-Acetyl-3-fluoro- 4-nitrophenylalanine Enzyme Acylase I (Aspergillus melleus) Racemic->Enzyme pH 7.5, 37°C L_Amino (S)-3-Fluoro-4- nitrophenylalanine (Deacetylated L-Isomer) Enzyme->L_Amino Selective Hydrolysis D_Acetyl (R)-N-Acetyl-3-fluoro- 4-nitrophenylalanine (Intact D-Isomer) Enzyme->D_Acetyl No Reaction

Caption: Chemoenzymatic kinetic resolution of racemic N-acetyl-3-fluoro-4-nitrophenylalanine using Acylase I.

  • Buffer Preparation: Suspend the racemic N-acetylated product in 0.1 M phosphate buffer (

    
    , pH 7.5). Add 0.1 M KOH dropwise until fully dissolved.
    
  • Enzymatic Cleavage: Add Acylase I (from Aspergillus melleus) and incubate at 37°C for 32 hours.

  • Separation (QC Step 3): Acidify the mixture to pH 2-3. The unreacted D-N-acetyl derivative will precipitate or can be extracted into EtOAc. The deacetylated L-amino acid remains in the aqueous layer as a hydrochloride salt.

  • Chiral Validation (QC Step 4): Analyze the isolated L-amino acid via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >99%.

Application: Macrocyclization via Intramolecular

The primary utility of the N-Acetyl-3-fluoro-4-nitro-L-phenylalanine residue (often converted to a Cbz or Fmoc derivative for SPPS) is to act as the electrophilic anchor in the formation of biaryl ether macrocycles [3].

When incorporated into a linear peptide sequence alongside a phenolic amino acid (like Tyrosine), the peptide can be cyclized under basic conditions. The base deprotonates the tyrosine phenol, which then attacks the C3 position of the 3-fluoro-4-nitrophenylalanine residue.

G Linear Linear Peptide Precursor (Tyrosine Phenol + 3-F-4-NO2-Phe) Base Base (e.g., K2CO3, DMSO) Deprotonation of Phenol Linear->Base Intermediate Phenoxide Intermediate (Strong Nucleophile) Base->Intermediate Transition Meisenheimer Complex (Stabilized by p-NO2 group) Intermediate->Transition Intramolecular Attack at C3 Macrocycle Biaryl Ether Macrocycle (e.g., TMC-95A Analogue) Transition->Macrocycle Expulsion of Fluoride (F-)

Caption: Mechanistic pathway of intramolecular


 macrocyclization yielding a biaryl ether peptide.

Mechanistic Causality: The success of this macrocyclization relies heavily on the entropy of the linear peptide conformation and the extreme electron deficiency of the fluorinated carbon. The reaction is typically carried out in a highly polar aprotic solvent (like DMSO or DMF) to leave the phenoxide nucleophile unsolvated and highly reactive, while


 is used as a mild, non-nucleophilic base to prevent competitive side reactions.

References

  • Wilson, D., et al. (2015). Synthesis and evaluation of macrocyclic peptide aldehydes as potent and selective inhibitors of the 20S proteasome. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Vergne, C., Bois-Choussy, M., Ouazzani, J., & Zhu, J. (1997). Chemoenzymatic Synthesis of Enantiomerically Pure 4-Fluoro-3-nitro and 3-Fluoro-4-nitro Phenylalanine. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Trzupek, J. D., et al. (2010). Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization. Journal of the American Chemical Society. Retrieved from[Link]

Foundational

A Technical Guide to Unveiling the Therapeutic Potential of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Synthetic Amino Acid with Therapeutic Promise N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid analog that, while n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Synthetic Amino Acid with Therapeutic Promise

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid analog that, while not extensively described in current literature, presents a compelling case for therapeutic investigation. Its unique chemical architecture, combining N-acetylation, fluorination, and nitration on an L-phenylalanine scaffold, suggests the potential for novel biological activity. This guide serves as a technical roadmap for researchers and drug development professionals, providing a framework for identifying and validating its potential therapeutic targets. By deconstructing the molecule's components and leveraging established methodologies in target discovery, we can systematically explore its promise in areas of unmet medical need.

Molecular Rationale: Deconstructing the Compound for Mechanistic Insights

The therapeutic potential of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine can be inferred from the known biological effects of its constituent chemical modifications. Each modification is known to influence the physicochemical properties and biological interactions of the parent amino acid, L-phenylalanine.

  • The L-Phenylalanine Backbone: As an essential amino acid, L-phenylalanine is a fundamental building block for proteins and a precursor for the synthesis of critical signaling molecules, including tyrosine and its derivatives like dopamine and norepinephrine[1]. Diseases associated with phenylalanine metabolism, such as Phenylketonuria (PKU), arise from defects in its processing[1][2][3][4][5][6].

  • N-Acetylation: The addition of an acetyl group to the amino terminus of L-phenylalanine can alter its metabolic fate and transport. N-acetylated amino acids are known to be involved in various biological processes and are used in the synthesis of peptides and other bioactive molecules[7][8][9]. This modification can influence the molecule's stability and how it is recognized by enzymes and transporters.

  • Fluorination: The incorporation of fluorine into amino acids is a well-established strategy in medicinal chemistry to enhance therapeutic properties[][11][12][13][14]. Fluorine's high electronegativity and small size can significantly alter the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions[][11][12][13].

  • Nitration: The nitro group on the phenyl ring is a strong electron-withdrawing group that can influence the molecule's electronic properties and reactivity. 4-Nitro-L-phenylalanine is utilized in research for protein engineering and as a building block for novel pharmaceuticals, suggesting its potential to interact with specific biological targets[15][16].

The combination of these modifications in a single molecule suggests several plausible mechanisms of action that warrant experimental investigation.

Hypothesized Therapeutic Mechanisms and Potential Targets

Based on the molecular rationale, we can propose several compelling therapeutic hypotheses for N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. Each hypothesis points to a class of potential molecular targets.

Hypothesis 1: Inhibition of Phenylalanine Hydroxylase (PAH) for the Treatment of Phenylketonuria (PKU)

Rationale: PKU is a genetic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme[6][17][18]. This results in the toxic accumulation of phenylalanine in the blood and brain[1][4][5]. A competitive inhibitor of PAH could potentially be used to modulate phenylalanine levels. The structural similarity of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine to the natural substrate, L-phenylalanine, makes it a candidate for a competitive inhibitor. The fluoro and nitro substitutions could enhance its binding affinity to the active site of PAH.

Potential Target: Phenylalanine Hydroxylase (PAH)

Hypothesis 2: Targeting Amino Acid Transporters in Cancer Therapy

Rationale: Cancer cells often exhibit increased demand for amino acids to fuel their rapid proliferation. This is frequently accompanied by the overexpression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids like phenylalanine[19][20][21][22][23]. By mimicking L-phenylalanine, N-Acetyl-3-fluoro-4-nitro-L-phenylalanine could act as a competitive inhibitor of these transporters, thereby starving cancer cells of essential nutrients[20][22][23]. The N-acetyl and fluoro modifications might enhance its selectivity and transport kinetics.

Potential Targets:

  • L-type amino acid transporter 1 (LAT1/SLC7A5)[21][23]

  • Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5)[20][23]

  • Other solute carrier (SLC) family amino acid transporters[19]

Hypothesis 3: Interference with Protein Synthesis as an Anti-proliferative or Antimicrobial Agent

Rationale: As an analog of L-phenylalanine, this compound could be mistakenly incorporated into nascent polypeptide chains during protein synthesis, leading to the production of non-functional proteins and subsequent cell death or growth arrest. Alternatively, it could inhibit the aminoacyl-tRNA synthetase responsible for charging tRNA with phenylalanine, thereby halting protein synthesis. This mechanism is a common strategy for antibiotics and some anti-cancer agents[24][25][26][27]. The unique substitutions on the phenyl ring could enhance its recognition by the translational machinery or its inhibitory activity.

Potential Targets:

  • Phenylalanyl-tRNA synthetase

  • The ribosomal A site[25][26]

A Roadmap for Target Identification and Validation

A multi-pronged approach, combining computational, biochemical, and cell-based assays, is essential to systematically investigate the therapeutic potential of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

Phase 1: In Silico and Computational Approaches

These methods provide an initial, cost-effective screening to predict potential interactions and guide subsequent experimental work.

1. Molecular Docking:

  • Objective: To predict the binding affinity and mode of interaction of the compound with the hypothesized targets (PAH, LAT1, Phenylalanyl-tRNA synthetase).

  • Protocol:

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

    • Perform molecular docking simulations using software like AutoDock or Schrödinger to predict the binding energy and pose of the compound in the active or allosteric sites of the target proteins[28][29][30][31].

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

2. Bioinformatics and Network Analysis:

  • Objective: To identify potential off-targets and understand the broader biological pathways that might be affected.

  • Protocol:

    • Use bioinformatics tools and databases (e.g., STRING, STITCH) to predict potential protein-protein and protein-chemical interactions[31].

    • Perform pathway analysis to identify biological processes that may be enriched with potential interacting partners.

cluster_in_silico In Silico & Computational Approaches Molecular Docking Molecular Docking Target Prediction Target Prediction Molecular Docking->Target Prediction Bioinformatics Bioinformatics Bioinformatics->Target Prediction

Caption: Phase 1: In Silico Target Prediction Workflow.

Phase 2: In Vitro Biochemical and Cellular Assays

This phase involves experimental validation of the predictions from Phase 1.

1. Enzyme Inhibition Assays (for PAH):

  • Objective: To determine if the compound inhibits the enzymatic activity of PAH.

  • Protocol:

    • Express and purify recombinant human PAH.

    • Perform enzyme kinetics assays in the presence and absence of varying concentrations of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

    • Measure the production of tyrosine using HPLC or a colorimetric assay.

    • Calculate the IC50 value to quantify the inhibitory potency.

2. Amino Acid Uptake Assays (for Transporters):

  • Objective: To assess the effect of the compound on the transport of radiolabeled L-phenylalanine into cells overexpressing specific transporters.

  • Protocol:

    • Culture cell lines known to overexpress LAT1 or ASCT2 (e.g., various cancer cell lines).

    • Pre-incubate the cells with N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

    • Add radiolabeled L-[¹⁴C]-phenylalanine and measure its uptake over time using a scintillation counter.

    • Determine if the compound competitively inhibits phenylalanine uptake.

3. Protein Synthesis Inhibition Assays:

  • Objective: To measure the impact of the compound on overall protein synthesis.

  • Protocol:

    • Treat cells with the compound for various durations.

    • Incorporate a radiolabeled amino acid (e.g., [³⁵S]-methionine) or use a non-radioactive method like the SUnSET assay.

    • Measure the amount of newly synthesized protein to determine the extent of inhibition.

Assay Type Target Class Primary Endpoint Example Cell Lines
Enzyme InhibitionPhenylalanine HydroxylaseIC50N/A (recombinant protein)
Amino Acid UptakeAmino Acid TransportersInhibition of uptakeA549, HeLa, PC-3
Protein SynthesisRibosomes, tRNA SynthetasesReduction in new proteinAny proliferating cell line
Phase 3: "Omics"-Based Unbiased Target Discovery

If the initial targeted approaches are inconclusive or to discover novel targets, unbiased "omics" approaches can be employed.[32][33][34][35][36][37][38][39][40]

1. Chemical Proteomics:

  • Objective: To identify the direct binding partners of the compound in a cellular context.

  • Methods:

    • Affinity-based approaches: Synthesize a derivative of the compound with a linker for immobilization on beads. Incubate with cell lysates and identify bound proteins by mass spectrometry[35].

    • Cellular Thermal Shift Assay (CETSA): Determine target engagement by measuring changes in protein thermal stability upon compound binding[41].

    • Limited Proteolysis-Mass Spectrometry (LiP-MS): Identify binding events and conformational changes across the proteome[35][41].

2. Functional Genomics:

  • Objective: To identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

  • Method:

    • CRISPR-Cas9 Screens: Perform genome-wide or targeted CRISPR screens in the presence of the compound to identify genes essential for its activity[39][40].

cluster_omics Omics-Based Unbiased Target Discovery Chemical Proteomics Chemical Proteomics Novel Target Identification Novel Target Identification Chemical Proteomics->Novel Target Identification Functional Genomics Functional Genomics Functional Genomics->Novel Target Identification

Caption: Phase 3: "Omics" Workflow for Novel Target Discovery.

Conclusion: Charting a Path Forward

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine represents a synthetic molecule with significant, albeit unexplored, therapeutic potential. Its rational design, incorporating key chemical modifications known to modulate biological activity, provides a strong foundation for hypothesis-driven research. By systematically applying the computational, biochemical, and "omics"-based strategies outlined in this guide, researchers can effectively identify and validate its molecular targets. This structured approach will be instrumental in determining the most promising therapeutic avenues for this novel compound and accelerating its potential translation into a clinically valuable agent.

References

  • Tsinghua University Press. (2019). Amino acid transporters as a possible effective therapeutic option and drug target in treating of hepatocellular carcinoma. [Link]

  • Britton, R., & Smith, A. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • MtoZ Biolabs. Drug Target Identification Methods. [Link]

  • Aggarwal, S., et al. (2022). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. [Link]

  • Smith, A., & Britton, R. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • McCarthy, M. I. (2017). Mining the Genome for Therapeutic Targets. PMC. [Link]

  • Biognosys. (2023). Why structural proteomics is the best tool for drug target validation. [Link]

  • Smith, A., & Britton, R. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]

  • Technology Networks. (2025). Applications of Proteomics in Drug Discovery. [Link]

  • Smith, A., & Britton, R. (2026). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Patsnap. (2025). How are target proteins identified for drug discovery? [Link]

  • Puris, E., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. [Link]

  • Fernandez-Recio, J., et al. (2006). Computer applications for prediction of protein–protein interactions and rational drug design. Protein and Peptide Letters. [Link]

  • Coherent Market Insights. (2025). Applications of Bioinformatics in Drug Discovery and Development. [Link]

  • Bröer, S., & Bröer, A. (2018). Amino Acid Transporters as Disease Modifiers and Drug Targets. PubMed. [Link]

  • Frontiers Media. (2023). The role and application of bioinformatics techniques and tools in drug discovery. [Link]

  • Kumar, A., et al. (2020). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. BioMed Research International. [Link]

  • Al-Shaer, D., et al. (2024). Predicting drug protein interactions based on improved support vector data description in unbalanced data. PMC. [Link]

  • National Center for Biotechnology Information. (2012). The Current Landscape - Genome-Based Therapeutics. [Link]

  • DAV University. Proteomics and Drug Discovery. [Link]

  • Ochoa, D., et al. (2024). Human Genetics and Genomics for Drug Target Identification and Prioritization: Open Targets' Perspective. Annual Reviews. [Link]

  • Frontiers Media. (2025). Targeting emerging amino acid dependencies and transporters in cancer therapy. [Link]

  • Cambridge Healthtech Institute. (2023). Genomics-Driven Drug Discovery. [Link]

  • Polikanov, Y. S., et al. (2018). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. PMC. [Link]

  • Wikipedia. Phenylalanine hydroxylase. [Link]

  • ResearchGate. (2021). Can you please suggest some bioinformatic tools to predict protein-protein interactions? [Link]

  • Scriver, C. R., & Clow, C. L. (1980). Diseases of Phenylalanine Metabolism. PMC. [Link]

  • Medscape. (2025). Phenylketonuria (PKU): Background, Pathophysiology, Etiology. [Link]

  • National Center for Biotechnology Information. 4-Nitrophenylalanine. PubChem. [Link]

  • Fustero, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Mayo Clinic. (2022). Phenylketonuria (PKU). [Link]

  • MedlinePlus. (2023). PAH gene. [Link]

  • Icahn School of Medicine at Mount Sinai. Therapeutic Target Discovery. [Link]

  • Regier, D. S., & Greene, C. L. (2017). Phenylketonuria. PMC. [Link]

  • Myriad Women's Health. Phenylalanine hydroxylase deficiency. [Link]

  • American Heart Association. (2024). Extensive Dysregulation of Phenylalanine Metabolism Is Associated With Stress Hyperphenylalaninemia and 30-Day Death in Critically Ill Patients With Acute Decompensated Heart Failure. [Link]

  • Biology LibreTexts. (2024). 13.2D: Inhibiting Protein Synthesis. [Link]

  • Wikipedia. Protein synthesis inhibitor. [Link]

  • ResearchGate. (2025). Spectral and Quantum-Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. [Link]

  • Frontiers Media. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Walsh Medical Media. (2022). Drugs Involved in Inhibition of Protein Synthesis. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

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Exploratory

"N-Acetyl-3-fluoro-4-nitro-L-phenylalanine as a novel amino acid analog"

Title: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: A Novel Unnatural Amino Acid Analog for Advanced Macrocyclization and Peptidomimetic Design Executive Summary In the evolving landscape of peptidomimetic drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: A Novel Unnatural Amino Acid Analog for Advanced Macrocyclization and Peptidomimetic Design

Executive Summary

In the evolving landscape of peptidomimetic drug discovery, the architectural rigidity provided by macrocyclization is paramount for enhancing metabolic stability, cellular permeability, and target affinity. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine has emerged as a highly specialized unnatural amino acid analog designed specifically to overcome the synthetic bottlenecks of forming biaryl ether linkages. By leveraging the unique electronic properties of its fluoronitrophenyl side chain, this analog serves as a highly reactive electrophilic anchor for intramolecular Nucleophilic Aromatic Substitution (SNAr). This technical guide explores the mechanistic rationale, chemoenzymatic resolution, and practical application of this analog in synthesizing complex macrocyclic architectures, such as 20S proteasome inhibitors and antitumor bicyclic hexapeptides.

Mechanistic Rationale: The Superiority of Fluorine in SNAr

The synthesis of naturally occurring cycloisodityrosine units—found in potent antitumor agents like RA-VII and deoxybouvardin—traditionally relied on Ullmann-type couplings, which suffer from harsh conditions, transition-metal toxicity, and poor yields[1]. The introduction of 3-fluoro-4-nitro-L-phenylalanine revolutionized this process.

The Causality of Substitution Choices:

  • The 4-Nitro Group (The Electron Sink): The nitro group at the para position is a powerful electron-withdrawing group (EWG). It depletes electron density from the aromatic ring, making it highly susceptible to nucleophilic attack. More importantly, it provides profound resonance stabilization to the negatively charged Meisenheimer complex intermediate.

  • The 3-Fluoro Group (The Leaving Group): In SN1 or SN2 reactions, fluorine is a poor leaving group. However, in SNAr, the rate-determining step is the addition of the nucleophile, not the elimination of the leaving group. Fluorine’s extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and drastically accelerating the addition step.

  • The N-Acetyl Group (The Resolution Handle): Chemical synthesis of this analog yields a racemate. The N-acetyl group acts as a highly specific recognition motif for enzymatic resolution, allowing for the isolation of the enantiomerically pure L-isomer required for solid-phase peptide synthesis (SPPS)[2].

Chemoenzymatic Resolution Workflow

To integrate this analog into biologically active peptides, the racemic mixture must be resolved into the pure L-enantiomer. This is achieved via a highly selective enzymatic hydrolysis using Acylase I, as demonstrated in the2[2].

G Racemate Racemic N-Acetyl-3-fluoro- 4-nitro-phenylalanine Enzyme Acylase I Hydrolysis (pH 7.5, 37°C) Racemate->Enzyme L_Isomer 3-fluoro-4-nitro- L-phenylalanine (Free Amino Acid) Enzyme->L_Isomer L-Selective Deacetylation D_Isomer N-Acetyl-3-fluoro- 4-nitro-D-phenylalanine (Unreacted) Enzyme->D_Isomer No Reaction

Fig 1. Chemoenzymatic resolution of racemic N-acetyl-3-fluoro-4-nitro-phenylalanine via Acylase I.

Protocol 1: Self-Validating Enzymatic Resolution
  • Step 1: Substrate Solubilization. Dissolve racemic N-acetyl-3-fluoro-4-nitro-phenylalanine in 0.1 M phosphate buffer. Causality: A highly buffered aqueous environment (pH 7.5) is critical to maintain the active site histidine residues of Acylase I in their optimal protonation state for catalysis.

  • Step 2: Enzymatic Cleavage. Introduce Acylase I (e.g., from Aspergillus melleus). Incubate at 37°C for 24 hours. Causality: The enzyme's chiral binding pocket exclusively accommodates the L-enantiomer, positioning the N-acetyl amide bond for nucleophilic attack by the enzyme's zinc-activated water molecule. The D-enantiomer is sterically excluded.

  • Step 3: Differential Extraction. Acidify the reaction to pH 2.0 using 1M HCl, then extract with ethyl acetate. Causality: At pH 2.0, the unreacted N-acetyl-D-phenylalanine is fully protonated (uncharged) and partitions into the organic layer. The deprotected L-amino acid is protonated at the amine (cationic) and remains in the aqueous phase.

  • Step 4: Self-Validation (QC). Analyze the isolated L-amino acid via chiral stationary phase LC-MS. Validation Metric: An enantiomeric excess (ee) of >99% and a mass shift corresponding to the loss of the acetyl group (

    
    m/z = -42 Da) confirms successful resolution.
    

Application: SNAr-Mediated Macrocyclization

Once the L-isomer is isolated (and subsequently Fmoc/Boc protected), it is incorporated into linear peptides. It is heavily utilized in the 3[3] and 4[4].

G Linear Linear Peptide Precursor (Tyrosine + 3-F-4-NO2-Phe) Base Base Addition (e.g., K2CO3) Deprotonation of Tyr-OH Linear->Base Phenoxide Phenoxide Anion Intermediate (Nucleophile) Base->Phenoxide Meisenheimer Meisenheimer Complex (Stabilized by 4-NO2) Phenoxide->Meisenheimer Intramolecular SNAr Attack Macrocycle Biaryl Ether Macrocycle + Fluoride Ion (F-) Meisenheimer->Macrocycle F- Elimination Aromatization

Fig 2. Mechanism of intramolecular SNAr macrocyclization forming biaryl ether linkages.

Protocol 2: Self-Validating Intramolecular SNAr Cyclization
  • Step 1: Linear Precursor Assembly. Synthesize the linear peptide containing a nucleophilic L-tyrosine at position i and the electrophilic 3-fluoro-4-nitro-L-phenylalanine at position i+2 or i+3.

  • Step 2: Base-Mediated Deprotonation. Dissolve the purified linear peptide in anhydrous N,N-dimethylformamide (DMF) at high dilution (e.g., 2 mM). Add 3 equivalents of potassium carbonate (K2CO3). Causality: High dilution prevents intermolecular oligomerization (entropy favors intramolecular cyclization). K2CO3 selectively deprotonates the tyrosine phenolic hydroxyl (pKa ~10) without racemizing the peptide

    
    -carbons.
    
  • Step 3: SNAr Attack. Stir at room temperature for 12 hours. Causality: The phenoxide anion attacks the highly electrophilic C3 position of the fluoronitrophenyl ring. The para-nitro group acts as an electron sink, stabilizing the anionic Meisenheimer intermediate through resonance.

  • Step 4: Aromatization. The intermediate collapses, expelling the fluoride ion to restore aromaticity and finalize the biaryl ether linkage. Causality: Fluoride's small size and high electronegativity make it an excellent leaving group specifically in SNAr reactions, driving the reaction to completion.

  • Step 5: Self-Validation (QC). Monitor the reaction via LC-MS. Validation Metric: The complete disappearance of the linear precursor mass and the appearance of a new peak at [M - HF] (

    
    m/z = -20 Da) validates successful macrocyclization.
    

Quantitative Data: Reactivity Comparison

The choice of halogen and activating group dictates the thermodynamic feasibility of the macrocyclization. As shown below, the 3-fluoro-4-nitro configuration provides the optimal balance of reactivity and yield.

Amino Acid AnalogActivating GroupLeaving GroupSNAr Reaction RateTypical Yield
3-Fluoro-4-nitro-L-Phe 4-Nitro3-FluoroExceptionally Fast75–85%
4-Fluoro-3-nitro-L-Phe 3-Nitro4-FluoroFast70–80%
3-Chloro-4-nitro-L-Phe 4-Nitro3-ChloroModerate40–50%
3-Iodo-L-tyrosine *None3-IodoSlow (Ullmann)30–45%

*Note: 3-Iodo-L-tyrosine relies on Ullmann coupling, requiring transition metal catalysis (Cu/Ru) and elevated temperatures, often leading to epimerization[1].

Conclusion

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a masterclass in rational chemical design. By exploiting the synergistic electronic effects of a highly electronegative leaving group and a powerful resonance-stabilizing electron sink, it enables the synthesis of highly constrained, biologically active macrocycles under mild conditions. Its integration into peptidomimetic workflows continues to unlock novel chemical space for targeting difficult protein-protein interactions.

References

  • ChemInform Abstract: Chemoenzymatic Synthesis of Enantiomerically Pure 4-Fluoro-3-nitro and 3-Fluoro-4-nitro Phenylalanine, ResearchG
  • Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome, ResearchG
  • Synthesis of β-Hydroxy-β-(fluoronitrophenyl)
  • Design and synthesis of analogues of RA-VII—an antitumor bicyclic hexapeptide from Rubiae radix, N

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation and Utilization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in Peptides

This is a comprehensive Application Note and Protocol guide for the incorporation and utilization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in peptide research. Executive Summary & Chemical Context[1][2][3] N-Acetyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the incorporation and utilization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in peptide research.

Executive Summary & Chemical Context[1][2][3]

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (hereafter referred to as Ac-FN-Phe ) is a highly specialized phenylalanine derivative. Unlike standard non-canonical amino acids used solely for structural diversity, Ac-FN-Phe serves two distinct, high-value functions in drug discovery and chemical biology:

  • Electrophilic "Warhead" for Macrocyclization (SNAr): The ortho-relationship between the electron-withdrawing nitro group (C4) and the fluorine atom (C3) highly activates the fluorine for Nucleophilic Aromatic Substitution (SNAr). This allows for site-specific, post-synthetic cyclization with nucleophilic side chains (e.g., Cysteine, Lysine) to form stable macrocycles.

  • Dual-Mode Probe:

    • 
      F NMR Reporter:  The fluorine atom serves as a sensitive environmental probe for protein-protein interactions.
      
    • Fluorescence Quencher/Precursor: The nitro group acts as a fluorescence quencher or can be reduced to an amine for subsequent fluorophore attachment.

This guide details the protocols for chemically incorporating this residue at the N-terminus of peptides via Solid Phase Peptide Synthesis (SPPS) and utilizing its reactivity for cyclization.

Chemical Structure & Reactivity Logic

Understanding the electronic activation is crucial for successful protocol execution.

G cluster_0 Activation Logic cluster_1 SNAr Cyclization Pathway Nitro 4-Nitro Group (Electron Withdrawing) Ring Phenyl Ring (Electron Deficient) Nitro->Ring Inductive/Resonance Withdrawal Fluoro 3-Fluoro Group (Leaving Group) Meisenheimer Meisenheimer Complex (Intermediate) Fluoro->Meisenheimer Formation Ring->Fluoro Activates C-F Bond Nucleophile Nucleophile (Cys-SH / Lys-NH2) Nucleophile->Fluoro Attacks C3 Product Cyclized Peptide (Macrocycle) Meisenheimer->Product Loss of F-

Figure 1: Mechanistic logic of Ac-FN-Phe reactivity. The ortho-nitro group activates the C3-Fluorine for displacement by nucleophiles.

Method 1: Solid-Phase Incorporation (N-Terminal Capping)

Since the reagent is N-acetylated , it functions as a "stopper" or "cap" for the peptide chain. It must be introduced as the final residue in SPPS.

Critical Challenge: Racemization

Activation of N-acetylated amino acids poses a high risk of racemization via the azlactone (oxazolone) mechanism. Standard basic activation (e.g., HATU/DIPEA) often leads to significant loss of chirality.

Protocol A: Low-Racemization Coupling

Reagents Required:

  • Peptide-Resin (Fmoc-deprotected N-terminus)

  • N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (3.0 eq)

  • Activator: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (2.9 eq)

  • Base: Pyridine (Use instead of DIPEA to suppress azlactone formation)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation:

    • Wash the Fmoc-deprotected peptide-resin (

      
       mmol scale) with DMF (
      
      
      
      mL).
    • Ensure the N-terminal amine is free (positive Kaiser test).

  • Activation Cocktail (Pre-mix):

    • In a dry vial, dissolve Ac-FN-Phe (

      
       mmol) and TBTU  (
      
      
      
      mmol) in
      
      
      mL DMF.
    • Cool the solution to

      
      C in an ice bath.
      
    • Add Pyridine (

      
       mmol, 
      
      
      
      
      
      L) dropwise.
    • Note: The use of Pyridine/TBTU at low temperature is the "Gold Standard" for coupling N-acetylated amino acids to minimize epimerization.

  • Coupling:

    • Add the cold activated solution immediately to the resin.

    • Agitate gently at

      
      C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
      
  • Washing & Monitoring:

    • Drain and wash resin with DMF (

      
      ), DCM (
      
      
      
      ), and DMF (
      
      
      ).
    • Perform a Kaiser test. If blue (incomplete), repeat coupling using DIC/Oxyma Pure (3 eq each) for 2 hours.

  • Cleavage:

    • Cleave peptide using standard TFA/TIS/Water (95:2.5:2.5) cocktail. Avoid thiols (EDT/DODT) in the cleavage cocktail if you intend to use the SNAr reactivity later, as they may prematurely react with the fluoro-nitro group.

Method 2: Post-Synthetic SNAr Cyclization

This protocol utilizes the installed Ac-FN-Phe to create a macrocycle by reacting with a downstream Cysteine (S-arylation) or Lysine (N-arylation).

Target: Peptides containing Ac-FN-Phe (Pos 1) and a nucleophile (Cys/Lys) at position


 or 

.
Protocol B: Solution-Phase Cyclization

Reagents:

  • Purified Linear Peptide (containing Ac-FN-Phe and free Cys/Lys)

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.5 - 8.5)

  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolution:

    • Dissolve the linear peptide in a mixture of Buffer/ACN (1:1 v/v) to a concentration of

      
       mg/mL.
      
    • Note: Dilute conditions favor intramolecular cyclization over intermolecular dimerization.

  • Reaction:

    • For Cysteine (S-arylation): Adjust pH to 8.0. Stir at RT for 2–6 hours. The thiolate is highly nucleophilic and will displace the fluorine rapidly.

    • For Lysine (N-arylation): Adjust pH to 8.5–9.0. Heat to

      
      C may be required. Stir for 12–24 hours.
      
  • Monitoring:

    • Monitor by HPLC/MS.[1]

    • Mass Shift: The product mass will be

      
      . Look for a mass loss of 20.01 Da .
      
  • Purification:

    • Acidify with TFA to pH 2 to quench.

    • Purify via RP-HPLC.

Method 3: Genetic Code Expansion (Advanced)

If the goal is to incorporate the core amino acid internally (not N-acetylated) into proteins, Genetic Code Expansion (GCE) is required.

  • Reagent: Use 3-fluoro-4-nitro-L-phenylalanine (Free Amine, NOT N-acetylated).

  • Machinery: An evolved Methanocaldococcus janaschii Tyrosyl-tRNA synthetase (MjTyrRS) specific for nitro-phenylalanine derivatives.

  • Protocol Summary:

    • Transform E. coli with the orthogonal plasmid (pEvol-NitroPhe) and the target protein plasmid (with TAG codon).

    • Grow cells in minimal media.

    • Induce expression and add 3-fluoro-4-nitro-L-phenylalanine (1 mM) to the media.

    • Post-Translational N-Acetylation: If the specific "N-acetyl" cap is required on the protein, treat the purified protein with Acetyl-CoA and an N-terminal acetyltransferase (NAT) enzyme in vitro, or chemically acetylate using acetic anhydride (carefully controlling pH to target the N-terminus).

Data Summary & Troubleshooting

ParameterRecommended ConditionReason
Coupling Reagent TBTU / PyridinePrevents Azlactone-mediated racemization of N-Ac-Phe.
Coupling Temp

C

RT
Kinetic control improves enantiopurity.
Cleavage Cocktail TFA / TIS / H2OAvoid Thiols (EDT) which react with the fluoro-nitro group.
Cyclization pH 8.0 (Cys) / 8.5+ (Lys)Deprotonates the nucleophile for SNAr attack.
Mass Spec Check

Mass = -20 Da
Confirms loss of HF during cyclization.
Troubleshooting Guide
  • Problem: Double peaks in HPLC after coupling.

    • Cause: Racemization (D/L mixture).

    • Fix: Switch to TBTU/Pyridine protocol or reduce base equivalents.

  • Problem: No cyclization observed.

    • Cause: pH too low (nucleophile protonated) or oxidation of Cysteine.

    • Fix: Increase pH to 8.5; add TCEP to keep Cysteine reduced (TCEP does not interfere with SNAr).

References

  • Solid Phase Synthesis of Peptides Containing Backbone-Fluorinated Amino Acids. Organic & Biomolecular Chemistry. Link

  • Common Side Reactions in the Synthesis of N-Acetyl-L-Phenylalanine Derivatives. BenchChem Application Notes. Link

  • Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-4-nitro-phenyl Derivatives. BenchChem Protocols. Link

  • Genetic Code Expansion for Fluorinated Phenylalanines. Biophysics Colab. Link

  • Design and Synthesis of Analogues of RA-VII via SNAr Cyclization. National Institutes of Health (PMC). Link

Sources

Application

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: A Multi-Modal Molecular Probe for Elucidating Protein Structure and Dynamics

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The study of protein structure, dynamics, and interactions is fundamental to understanding biological...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of protein structure, dynamics, and interactions is fundamental to understanding biological processes and advancing drug discovery. However, observing these molecular events in real-time and within the native protein environment remains a significant challenge. This guide introduces N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (NF-NAF), a rationally designed non-canonical amino acid that serves as a powerful, multi-modal molecular probe. By uniquely combining a ¹⁹F NMR reporter, a fluorescence quencher, and an infrared-sensitive moiety into a single phenylalanine scaffold, NF-NAF offers researchers a versatile tool to investigate protein conformation, ligand binding, and local environmental changes with high precision. This document provides a comprehensive overview of the probe's mechanism of action and detailed protocols for its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence-based assays.

Introduction: The Need for High-Precision Probes

Modern biological research requires tools that can provide site-specific information about proteins without significantly perturbing their native structure. While techniques like X-ray crystallography provide static snapshots, many proteins function through dynamic conformational changes. Fluorinated amino acids have emerged as invaluable tools for these studies.[1][2] The incorporation of fluorine into amino acids allows for the modulation of protein stability and function, and they are particularly useful for NMR spectroscopy and structure-function analysis.[][4][5] N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is engineered to capitalize on these advantages, offering three distinct modes of detection from a single, minimally-perturbing probe.

Physicochemical Properties of NF-NAF

The utility of NF-NAF as a probe is grounded in its specific chemical features. The N-acetyl group caps the amino terminus, making it suitable for incorporation into peptides or for use as a standalone small molecule ligand.[6][7][8]

PropertyValueSource / Notes
Molecular Formula C₁₁H₁₁FN₂O₅Calculated
Molecular Weight 270.22 g/mol Calculated
Appearance Expected to be a white to off-white powderAnalogy to similar compounds[9]
Key Moieties ¹⁹F atom, Nitro (NO₂) group, Phenyl ring, N-acetyl group-
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and moderately in alcohols.Based on similar N-acetylated amino acids[8]

Principles of Operation: A Tri-Modal Approach

NF-NAF's power lies in the distinct physical properties of its fluoro and nitro substituents, allowing it to report on its local environment through multiple spectroscopic windows.

The ¹⁹F Nucleus: An Ideal NMR Spy

The fluorine atom on the phenyl ring serves as an exceptionally sensitive reporter for ¹⁹F NMR spectroscopy. This technique is highly advantageous for studying biological systems for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.

  • No Background Signal: Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are free from endogenous background signals, allowing for unambiguous detection of the probe.[10]

  • Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, solvent exposure, and proximity to other aromatic rings.[10] This allows researchers to monitor subtle conformational changes, protein folding events, or ligand binding in the vicinity of the incorporated probe.[11][12]

The Nitro Group: A Proximity-Based Fluorescence Quencher

The 4-nitro group is a potent electron-withdrawing moiety and a well-documented fluorescence quencher.[13][14] Nitroaromatic compounds can decrease the fluorescence intensity of nearby fluorophores, such as endogenous tryptophan or tyrosine residues, through mechanisms like photoinduced electron transfer (PET) or static complex formation.[15][16]

  • Static Quenching: This process involves the formation of a non-fluorescent ground-state complex between the fluorophore (e.g., tryptophan) and the quencher (the nitro group of NF-NAF).[15]

  • Distance Dependence: The efficiency of quenching is highly dependent on the distance and orientation between the quencher and the fluorophore. This property can be exploited to measure conformational changes that alter this distance, such as protein folding/unfolding or domain movements.

The Nitro Group: An Environment-Sensing Infrared Probe

Non-canonical amino acids containing vibrational reporters like nitro groups are valuable as site-specific probes of local protein environments.[17] The symmetric stretching frequency of the nitro group (–NO₂) is sensitive to its local electrostatic environment, including solvent polarity and hydrogen bonding.[18] By incorporating NF-NAF and using techniques like Fourier-transform infrared (FTIR) spectroscopy, one can obtain information about the hydrophobicity and hydrogen-bonding network at a specific site within a protein.[18]

Application & Protocol 1: Probing Ligand Binding via ¹⁹F NMR

This protocol describes how to use NF-NAF incorporated into a peptide or small protein to detect and characterize the binding of a ligand using ¹⁹F NMR. A change in the ¹⁹F chemical shift upon ligand addition provides direct evidence of binding and can report on the associated conformational changes.

G cluster_prep Preparation cluster_nmr NMR Experiment cluster_analysis Analysis A Design Peptide/Protein with NF-NAF Incorporation Site B Solid-Phase Peptide Synthesis (incorporating Fmoc-3-fluoro-4-nitro-L-Phe) A->B C Cleavage, Purification (HPLC) & N-terminal Acetylation B->C D Lyophilization & Characterization (Mass Spectrometry) C->D E Prepare NMR Sample (Peptide in Buffer) D->E F Acquire 1D ¹⁹F NMR Spectrum (Apo State) E->F G Titrate with Ligand E->G Add Ligand H Acquire 1D ¹⁹F NMR Spectra (Holo/Bound States) G->H I Process Spectra (Fourier Transform, Phasing) H->I J Analyze Chemical Shift Perturbations (Δδ = δ_bound - δ_apo) I->J K Determine Binding Affinity (Kd) (if titration is performed) J->K

Caption: Workflow for analyzing ligand binding using NF-NAF with ¹⁹F NMR.

Methodology
  • Probe Incorporation:

    • Rationale: For synthetic peptides, solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected 3-fluoro-4-nitro-L-phenylalanine is the most direct method.[9] The N-acetylation step can be performed either on-resin or post-synthesis and purification.

    • Protocol:

      • Synthesize the peptide sequence using standard Fmoc-SPPS chemistry. At the desired position, couple Fmoc-3-fluoro-4-nitro-L-phenylalanine.

      • After completing the sequence, perform N-terminal acetylation using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).

      • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid).

      • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Confirm the identity and purity of the final N-acetylated, NF-NAF-containing peptide by mass spectrometry.

  • NMR Sample Preparation:

    • Rationale: Proper sample conditions are critical for high-quality NMR data. The buffer should maintain the protein's stability and the desired pH, while D₂O provides the lock signal for the spectrometer.

    • Protocol:

      • Dissolve the lyophilized peptide in a suitable aqueous buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to a final concentration of 50-200 µM.

      • Add 5-10% (v/v) Deuterium Oxide (D₂O) for the field frequency lock.

      • Prepare a concentrated stock solution of the binding partner (ligand) in the same buffer.

  • ¹⁹F NMR Data Acquisition:

    • Rationale: A simple 1D ¹⁹F experiment is usually sufficient to observe the single fluorine signal from the probe. Using a proton-decoupled experiment will improve signal-to-noise by removing ¹H-¹⁹F J-coupling.

    • Protocol:

      • Tune and match the NMR probe for the ¹⁹F frequency.

      • Acquire a 1D ¹⁹F NMR spectrum of the peptide alone (apo state). Key parameters might include a spectral width of ~50 ppm, a recycle delay of 2 seconds, and a sufficient number of scans to achieve good signal-to-noise (e.g., 128-1024 scans).[11]

      • Add a stoichiometric amount (e.g., 1.1 equivalents) of the ligand to the NMR tube, mix gently, and allow it to equilibrate.

      • Acquire a second 1D ¹⁹F NMR spectrum (bound state) using the same parameters.

  • Data Analysis and Interpretation:

    • Rationale: The change in the electronic environment around the ¹⁹F nucleus upon ligand binding will cause a change in its resonance frequency (chemical shift).

    • Protocol:

      • Process both spectra using identical parameters.

      • Reference the spectra appropriately (an external standard like trifluoroacetic acid can be used).

      • Measure the chemical shift of the ¹⁹F signal in the apo (δ_apo) and bound (δ_bound) states.

      • A significant chemical shift perturbation (Δδ = |δ_bound - δ_apo| > 0.1 ppm) is a strong indicator of a direct or allosteric interaction with the ligand. The direction and magnitude of the shift can provide insights into the nature of the environmental change.

Application & Protocol 2: Monitoring Conformational Changes via Fluorescence Quenching

This protocol details the use of NF-NAF to monitor a change in protein conformation by measuring its ability to quench the fluorescence of a nearby tryptophan (Trp) residue.

G cluster_unfolded Unfolded State cluster_folded Folded State Unfolded_Struct Folded_Struct Unfolded_Struct->Folded_Struct Folding Event Unfolded_Label High Tryptophan Fluorescence (Probe is distant) Folded_Label Quenched Fluorescence (Probe is proximal to Trp) A Unfolded Polypeptide Chain Trp (donor, #4285F4) and NF-NAF (quencher, #EA4335) are separated in space. B Folded Protein Trp and NF-NAF are brought into close proximity, leading to fluorescence quenching. A->B Folding B->A Unfolding

Caption: Principle of fluorescence quenching by NF-NAF to monitor protein folding.

Methodology
  • Protein/Peptide Design:

    • Rationale: This experiment requires a protein construct where NF-NAF and a fluorescent amino acid (typically Tryptophan) are positioned such that their spatial proximity changes during the conformational event of interest.

    • Protocol:

      • Design a peptide or protein sequence where a native or engineered Tryptophan residue is expected to be near the desired NF-NAF incorporation site in one conformational state (e.g., folded) but distant in another (e.g., unfolded).

      • Synthesize and purify the N-acetylated, NF-NAF-containing protein as described in Protocol 1.

  • Fluorescence Spectroscopy:

    • Rationale: By exciting the tryptophan residue and measuring its emission, we can quantify the degree of quenching caused by the nearby NF-NAF probe.

    • Protocol:

      • Prepare two samples of the protein in a suitable fluorescence buffer at a low concentration (e.g., 1-10 µM) to avoid intermolecular effects.

      • Induce the two different conformational states. For example:

        • State 1 (e.g., Folded): Native buffer conditions.

        • State 2 (e.g., Unfolded): Add a chemical denaturant like 6 M Guanidinium Chloride.

      • Using a fluorometer, set the excitation wavelength to 295 nm (to selectively excite Tryptophan).

      • Record the emission spectrum from approximately 310 nm to 450 nm for both samples.

      • Record the peak fluorescence intensity (typically around 340-350 nm) for each state.

  • Data Analysis and Interpretation:

    • Rationale: A significant decrease in tryptophan fluorescence intensity in the state where NF-NAF is proximal indicates successful quenching and confirms the conformational change.

    • Protocol:

      • Compare the peak fluorescence intensity of the two states.

      • A lower intensity in the folded state compared to the unfolded state suggests that the Trp and NF-NAF are brought into close proximity upon folding, leading to quenching.

      • The quenching efficiency (E) can be calculated as: E = 1 - (I_folded / I_unfolded), where I is the fluorescence intensity. This provides a quantitative measure of the conformational transition.

Troubleshooting

IssuePossible CauseSuggested Solution
¹⁹F NMR: No signal or very low S/N - Low protein concentration or solubility.- Probe degradation.- Increase protein concentration if possible.- Check for precipitation in the NMR tube.- Confirm sample integrity with mass spectrometry.
¹⁹F NMR: Multiple ¹⁹F peaks - Multiple protein conformations in slow exchange.- Sample heterogeneity or degradation.- Re-purify the sample.- Acquire spectra at different temperatures to see if peaks coalesce.- Confirm sample purity via HPLC and mass spectrometry.
Fluorescence: No significant quenching observed - The probe and fluorophore are not close enough in any state.- Incorrect excitation/emission wavelengths.- Re-evaluate the design of the protein construct.- Confirm instrument settings are correct for Tryptophan (Ex: 295 nm, Em: ~350 nm).

Conclusion

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a uniquely powerful molecular probe that provides site-specific structural and dynamic information through three distinct spectroscopic methods. Its minimally perturbing nature allows it to be incorporated into peptides and proteins to study ligand binding, conformational changes, and local microenvironments with high fidelity. The protocols outlined in this guide provide a framework for leveraging the ¹⁹F NMR and fluorescence quenching capabilities of NF-NAF, enabling researchers to address complex questions in chemical biology and drug discovery.

References

  • Wang, Y., & Jin, W. J. (2007). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • BOC Sciences.
  • Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
  • Buer, B. C., & Marsh, E. N. G. (2012). Design, Synthesis, and Study of Fluorinated Proteins.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews.
  • Böhm, H. J., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.
  • Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research.
  • Kar, S., & Sai, V. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing.
  • Wang, Y., et al. (2008).
  • S. R, A., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • Bawa, R., et al. (2020).
  • Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.
  • Nishina, K., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. PMC.
  • Chem-Impex. Fmoc-4-nitro-L-phenylalanine. Chem-Impex Website.
  • Kazimierczak, M., & Davey, S. N. (2022).
  • Kumar, V., & L., S. (2015).
  • Krishna, R. V., et al. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PMC.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs.
  • Nishida, M., et al. (2017).
  • ChemicalBook. (2026). N-Acetyl-L-phenylalanine | 2018-61-3. ChemicalBook.
  • Manion, F. J., & Clark, D. G. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed.
  • Thiel, W., et al. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. PubMed.
  • Reuther, J. F., et al. Design and implementation of an efficient, scalable synthesis of 4-ethynyl-L-phenylalanine. Poster Board #973.

Sources

Method

Application Note: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in 19F NMR and PET Protein Studies

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction: The Rationale for Nitro-Fluoro Probes Fluorine-19...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction: The Rationale for Nitro-Fluoro Probes

Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy has emerged as a premier technique for probing protein conformational dynamics, ligand binding, and protein-protein interactions due to its 100% natural abundance, high gyromagnetic ratio, and the complete absence of background fluorine in biological systems[1]. However, a persistent challenge in studying large, multistate proteins is limited chemical shift dispersion[2].

To overcome this, researchers utilize heavily functionalized unnatural amino acids (UAAs). The nitro-fluoro aromatic system—specifically 3-fluoro-4-nitro-L-phenylalanine and its regioisomers—provides a unique solution. The strong electron-withdrawing nitro group profoundly deshields the adjacent fluorine atom, shifting its resonance away from standard fluorinated probes. Furthermore, the nitro group lowers the reduction potential of the aromatic ring, allowing it to act as an ultrafast electron acceptor in Photo-induced Electron Transfer (PET) studies[3].

The Role of the N-Acetyl Derivative: When mapping protein conformations, researchers must establish a "solvent-exposed" baseline chemical shift. Using the free UAA as a reference is fundamentally flawed; the zwitterionic free α-amine and α-carboxylate create a local electrostatic field that does not exist within a folded polypeptide. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine quenches the positive charge of the amine and mimics the peptide backbone, serving as an exact biomimetic reference standard. This ensures that any observed chemical shift perturbations in the protein are strictly due to tertiary structural folding rather than backbone electrostatic artifacts[4].

Quantitative Data: Probe Comparison

The table below summarizes the physicochemical and NMR properties of standard fluorinated probes compared to the nitro-fluoro system. The addition of the nitro group fundamentally alters both the NMR and redox properties of the phenylalanine scaffold.

Amino Acid ProbePrimary ApplicationApprox. 19F Chemical Shift (ppm)*Reduction PotentialKey Advantage
3-Fluoro-L-phenylalanine General conformational mapping-112.0 to -115.0N/AMinimal steric perturbation to native structure[1].
4-Trifluoromethyl-L-phenylalanine High-sensitivity 1D NMR-62.0 to -65.0N/A3x signal intensity due to the CF3 group[5].
N-Acetyl-3-fluoro-4-nitro-L-Phe In vitro reference standard -118.0 to -122.0 ~ -0.6 to -0.8 V Mimics peptide bond; perfect baseline calibrator.
3-Fluoro-4-nitro-L-Phe (UAA) PET studies & extreme deshieldingProtein-dependent~ -0.6 to -0.8 VUltrafast electron acceptor comparable to NAD(P)H[3].

*Note: Chemical shifts are highly dependent on solvent and pH; values are relative to CFCl3.

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as a self-validating system . The N-acetyl model compound must be analyzed in parallel with the expressed protein under identical buffer conditions to isolate true conformational shifts from solvent-induced artifacts.

Protocol A: 19F NMR Baseline Calibration using the N-Acetyl Reference

Causality Insight: Buffer composition (salts, pH, D2O content) alters the dielectric constant of the solvent, directly impacting the 19F chemical shift. Calibrating the N-acetyl reference in the exact protein buffer prevents misinterpretation of the folded state.

  • Sample Preparation: Prepare a 1.0 mM stock of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in the designated NMR buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Deuterium Locking: Supplement the buffer with exactly 10% (v/v) D2O for spectrometer locking.

  • Internal Referencing: Add 0.05% Trifluoroacetic acid (TFA). Why? TFA provides a sharp, pH-insensitive internal reference peak at exactly -76.55 ppm, allowing precise alignment of spectra across different days and probe tunings.

  • Data Acquisition: Acquire a 1D 19F NMR spectrum using a proton-decoupled sequence (e.g., zgig on Bruker systems) with a relaxation delay (D1) of at least 3 seconds to ensure complete longitudinal relaxation. Record the precise chemical shift of the reference.

Protocol B: In Vivo Incorporation of 3-Fluoro-4-nitro-L-phenylalanine

Causality Insight: Direct expression of fluorinated proteins in cells requires carefully timed media switching to prevent the UAA from stunting initial cell growth[6].

  • Transformation: Co-transform E. coli BL21(DE3) with a target plasmid (e.g., GFP) containing an amber stop codon (TAG) at the desired labeling site, and a pEVOL plasmid encoding an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNACUA pair optimized for nitro-aromatics[3].

  • Initial Growth: Grow cells in LB medium at 37°C until the OD600 reaches 0.6.

  • Media Switch: Pellet the cells at 4000 x g for 10 minutes. Resuspend the pellet gently in M9 minimal medium supplemented with 2 mM of 3-fluoro-4-nitro-L-phenylalanine.

  • Induction: Induce protein expression by adding 1 mM IPTG and 0.2% arabinose. Incubate at 30°C for 16 hours.

  • Purification: Lyse the cells and purify the labeled protein via standard Ni-NTA affinity chromatography, followed by size-exclusion chromatography into the exact NMR buffer used in Protocol A.

Protocol C: 19F NMR and PET Analysis of the Labeled Protein
  • Sample Concentration: Concentrate the purified protein to 50–200 µM.

  • NMR Acquisition: Run the 1D 19F NMR experiment using the identical parameters from Protocol A.

  • Data Interpretation: Calculate the change in chemical shift (

    
    ) between the protein signal and the N-Acetyl reference. An upfield shift indicates burial in the hydrophobic core, while line broadening suggests intermediate chemical exchange between multiple conformational states[1].
    
  • PET Measurement (Optional): For electron transfer studies, subject the protein to femtosecond transient absorption spectroscopy. The GFP chromophore acts as the donor, and the incorporated nitro-fluoro UAA acts as the acceptor, enabling the mapping of electron transfer pathways within ~11 picoseconds[3].

Visualizations

Workflow: Orthogonal Translation & NMR Analysis

Workflow A N-Acetyl-3-fluoro-4-nitro-Phe (Reference Standard) E 19F NMR Spectroscopy & PET Analysis A->E Baseline Calibration B 3-fluoro-4-nitro-Phe (UAA) C Amber Suppression (Engineered tRNA/RS) B->C Supplemented in Media D Target Protein Expression (e.g., GFP mutant) C->D In vivo translation D->E Purified Protein

Workflow detailing the integration of the N-acetyl reference and UAA into 19F NMR protein studies.

Mechanism: Photo-induced Electron Transfer (PET)

PET_Mechanism Light Photon Excitation (hν) Donor GFP Chromophore (Electron Donor) Light->Donor Excited Excited State (GFP*) Donor->Excited Absorption Acceptor Nitro-Fluoro Residue (Electron Acceptor) Excited->Acceptor Fast PET (<11 ps) ChargeSep Charge Separated State (GFP•+ / FNO2Phe•-) Acceptor->ChargeSep Radical Formation ChargeSep->Donor Charge Recombination

Mechanism of Photo-induced Electron Transfer (PET) from a GFP chromophore to the FNO2Phe acceptor.

References

  • Title : USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES Source : nih.gov URL : 1

  • Title : Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR Source : researchgate.net URL : 2

  • Title : Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs Source : nih.gov URL : 4

  • Title : Fluorine labeling of proteins for NMR studies Source : ucla.edu URL : 5

  • Title : Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Source : acs.org URL :6

  • Title : Ultrafast Photo-induced Electron Transfer in Green Fluorescent Protein Bearing a Genetically Encoded Electron Acceptor Source : researchgate.net URL :3

Sources

Application

Application Note: Protocols for Cell-Based Assays with N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Introduction & Mechanism of Action N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (NA-3F-4N-Phe) is a specialized phenylalanine derivative designed for high-precision interrogation of chymotrypsin-like protease activity and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (NA-3F-4N-Phe) is a specialized phenylalanine derivative designed for high-precision interrogation of chymotrypsin-like protease activity and protein-protein interactions in complex biological systems.

Unlike standard fluorinated amino acids used primarily for NMR structural studies or stability enhancement, the specific 3-fluoro-4-nitro substitution pattern on the phenyl ring creates an electron-deficient "warhead." This motif serves two critical functions in drug discovery and chemical biology:

  • Electronic Tuning for S1 Pocket Specificity: The electron-withdrawing nitro (

    
    ) and fluoro (
    
    
    
    ) groups significantly reduce the electron density of the aromatic ring (
    
    
    -acidic), enhancing
    
    
    -
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) often found in the S1 specificity pockets of chymotrypsin-like proteases and certain nuclear receptors.
  • Potential for Nucleophilic Aromatic Substitution (

    
    ):  The 4-nitro group activates the ortho-fluorine at position 3, making the carbon-fluorine bond susceptible to nucleophilic attack by reactive cysteine thiolates or lysine amines within an enzyme's active site. This property allows the compound to function as a covalent probe  or affinity label .
    
Chemical Structure & Properties[1][2][3][4][5]
PropertySpecification
IUPAC Name (2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid
Molecular Formula

Molecular Weight ~270.21 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Primary Target Chymotrypsin-like proteases (e.g., Proteasome

5 subunit, Cathepsin G)
Mechanism Competitive Inhibition / Covalent Modification (

)

Experimental Logic & Pre-Assay Preparation

Handling and Stability

The activated aryl fluoride is sensitive to hydrolysis at high pH. All stock solutions must be prepared in anhydrous DMSO and stored at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the N-acetyl group or the aryl fluoride.

  • Stock Solution (100 mM): Dissolve 27.0 mg of NA-3F-4N-Phe in 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute immediately before use in cell culture media. Do not store diluted aqueous solutions.

Critical Controls
  • Negative Control: N-Acetyl-L-Phenylalanine (lacks the F/NO2 activation).

  • Vehicle Control: 0.1% DMSO (final concentration).

  • Positive Control: A standard chymotrypsin inhibitor (e.g., Chymostatin or Bortezomib for proteasome assays).

Protocol A: Cell-Based Protease Inhibition Assay

This protocol measures the ability of NA-3F-4N-Phe to inhibit intracellular chymotrypsin-like activity (e.g., the 20S proteasome) in live cells.

Materials
  • Cells: HEK293T or HeLa cells (adherent).

  • Reagent: NA-3F-4N-Phe (100 mM Stock).

  • Probe: Suc-LLVY-AMC (Fluorogenic chymotrypsin substrate).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 5 mM

    
    , 2 mM ATP, 0.2% NP-40 (freshly added).
    
Workflow Diagram

ProteaseInhibition Cells Cell Culture (HEK293/HeLa) Treat Treatment (NA-3F-4N-Phe, 1-100 µM) Cells->Treat Seed 10k/well Incubate Incubation (4-24 Hours) Treat->Incubate Lysis Cell Lysis (Non-denaturing) Incubate->Lysis Wash PBS Substrate Add Substrate (Suc-LLVY-AMC) Lysis->Substrate Lysate Readout Fluorescence Readout (Ex 380nm / Em 460nm) Substrate->Readout Kinetic Read

Figure 1: Workflow for determining intracellular protease inhibition using a fluorogenic substrate.[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 96-well black-walled plate. Incubate overnight at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare a serial dilution of NA-3F-4N-Phe in culture media (Range: 0.1

      
       to 100 
      
      
      
      ).
    • Aspirate old media and add 100

      
       of treatment media.
      
    • Include Vehicle (DMSO) and Positive Control wells.

    • Incubate for 4 to 24 hours . (Note: Longer incubation allows for potential covalent modification).

  • Lysis:

    • Aspirate media and wash cells

      
       with cold PBS.
      
    • Add 50

      
       of Non-denaturing Lysis Buffer . Incubate on ice for 20 min.
      
  • Assay Reaction:

    • Add 50

      
       of Suc-LLVY-AMC  substrate solution (100 
      
      
      
      final conc) to each well.
  • Measurement:

    • Immediately place in a fluorescence plate reader.

    • Kinetic Mode: Read Ex/Em = 380/460 nm every 5 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope to Vehicle Control (100% Activity).

    • Plot % Activity vs. Log[Concentration] to determine

      
      .
      

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

If NA-3F-4N-Phe acts as a covalent modifier (


 mechanism), it will block the binding of a broad-spectrum activity-based probe (e.g., TAMRA-Fluorophosphonate). This assay confirms target engagement.
Mechanism of Interaction

SNAr_Mechanism Enzyme Enzyme Active Site (Cys-SH / Lys-NH2) Complex Transition State (Meisenheimer Complex) Enzyme->Complex Nucleophilic Attack (C3) Inhibitor NA-3F-4N-Phe (Activated Ring) Inhibitor->Complex Product Covalently Modified Enzyme (Stable Adduct) Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

Figure 2: Theoretical


 mechanism where an active site nucleophile displaces the fluorine atom.
Step-by-Step Methodology
  • Lysate Preparation: Harvest HEK293 cells and lyse in PBS (no protease inhibitors). Adjust protein concentration to 1 mg/mL.

  • Competition:

    • Aliquot 50

      
       of lysate into PCR tubes.
      
    • Add NA-3F-4N-Phe (100

      
      ) or DMSO. Incubate for 1 hour at 37°C.
      
  • Probe Labeling:

    • Add TAMRA-FP (Fluorophosphonate-TAMRA) to a final concentration of 1

      
      .
      
    • Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching: Add

    
     SDS-PAGE Loading Buffer and boil for 5 minutes.
    
  • Analysis:

    • Resolve proteins on a 10-12% SDS-PAGE gel.

    • Scan the gel on a fluorescence scanner (Green channel for TAMRA).

    • Result Interpretation: Disappearance of fluorescent bands in the NA-3F-4N-Phe treated lane indicates that the compound successfully occupied/modified the active site, preventing the TAMRA probe from binding.

Data Analysis & Troubleshooting

Expected Results Table
Assay TypeReadoutInterpretation
Protease Inhibition (AMC) Reduced Slope (RFU/min)Compound inhibits chymotrypsin-like activity.

< 10

suggests potency.
Cell Viability (MTT) Reduced AbsorbanceCompound is cytotoxic (likely due to proteasome inhibition).
ABPP (Gel) Loss of Band IntensityTarget engagement confirmed; covalent blocking of active site.
Troubleshooting Guide
  • Issue: High background fluorescence in AMC assay.

    • Cause: Autofluorescence of the nitro-compound or hydrolysis of substrate.

    • Solution: Run a "Compound Only" control (no lysate) and subtract this baseline.

  • Issue: No inhibition observed in live cells, but inhibition seen in lysate.

    • Cause: Poor membrane permeability.

    • Solution: Verify uptake. The N-acetyl group usually aids permeability, but the charged nitro group can hinder it. Attempt electroporation or longer incubation times.

  • Issue: Precipitation of compound.

    • Cause: Low solubility in aqueous media.

    • Solution: Ensure DMSO concentration is < 1% but keep stock highly concentrated. Do not dilute stock until the moment of addition.

References

  • PubChem. (2025).[2] L-Phenylalanine, 3-fluoro-4-nitro- (Compound Summary). National Library of Medicine. Link

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Bioanalysis & Biomedicine. Link

  • Sigma-Aldrich. (2023). p-Fluoro-DL-phenylalanine Product Information. Merck KGaA. Link

  • ChemicalBook. (2026).[3] N-Acetyl-L-phenylalanine Properties and Applications.Link

  • TCI Chemicals. (2024). Phenylalanine Derivatives and Unnatural Amino Acids.[4]Link

Sources

Method

"N-Acetyl-3-fluoro-4-nitro-L-phenylalanine for studying protein-protein interactions"

Application Note: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine for Mapping Protein-Protein Interactions via Proximity-Enabled SNAr Crosslinking Executive Summary The mapping of transient or weak protein-protein interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine for Mapping Protein-Protein Interactions via Proximity-Enabled SNAr Crosslinking

Executive Summary

The mapping of transient or weak protein-protein interactions (PPIs) remains a formidable challenge in structural biology and drug discovery. Traditional crosslinkers often suffer from high background reactivity, leading to non-specific artifacts. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine serves as a highly specialized, latent bioreactive probe designed to capture PPIs through Proximity-Enabled Protein Crosslinking (PEPC) [1]. By leveraging nucleophilic aromatic substitution (SNAr), this compound remains essentially inert in dilute solutions but reacts rapidly when specific protein binding events elevate the local concentration of nucleophilic residues (such as Cysteine or Lysine)[2]. This application note details the mechanistic rationale, reactivity profiles, and a self-validating protocol for utilizing this compound in PPI mapping.

Mechanistic Rationale: The SNAr Advantage

The utility of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine lies in its precisely tuned electrophilicity. In an SNAr reaction, the rate-determining step is the initial attack by a nucleophile to form a negatively charged Meisenheimer intermediate.

  • The Activating Nitro Group: Positioned para to the leaving group, the strongly electron-withdrawing nitro (-NO₂) group depletes electron density from the aromatic ring via both inductive and resonance effects, stabilizing the transition state[3].

  • The Fluorine Leaving Group: Unlike SN1 or SN2 reactions, fluorine is the optimal leaving group for SNAr. Its extreme electronegativity highly polarizes the C-F bond, accelerating the initial nucleophilic attack.

  • Proximity-Driven Causality: The activation energy for this specific SNAr reaction is high enough that bimolecular collisions in bulk solvent yield negligible crosslinking. Only when a bait peptide binds its target—bringing a nucleophile within 3–5 Å of the fluoro-aromatic ring—does the effective local molarity spike, driving the reaction forward[2].

SNAr_Mechanism A Bait Peptide (3-F-4-NO2-Phe) C Proximity Complex (Non-covalent) A->C Affinity Binding B Prey Protein (Nucleophile: -SH) B->C Affinity Binding D Meisenheimer Intermediate C->D SNAr Attack (Rate-limiting) E Covalent PPI Complex D->E Fluoride Elimination

Figure 1: Mechanism of proximity-enabled SNAr crosslinking between a bait peptide and prey protein.

Nucleophile Reactivity & Buffer Selection

The success of the SNAr crosslinking heavily depends on the protonation state of the target nucleophile. The table below summarizes the kinetic behavior of natural amino acid side chains toward the fluoro-nitro-phenyl moiety.

Table 1: Reactivity of Nucleophiles in SNAr with 3-Fluoro-4-Nitro-Phenylalanine

Target ResidueNucleophilic GroupOptimal pH RangeRelative Reaction KineticsSpecificity & Causality Notes
Cysteine (Cys) Thiolate (-S⁻)7.2 – 7.8Fast (Minutes to Hours)Highly specific at physiological pH due to the low pKₐ (~8.3) of the thiol group.
Lysine (Lys) Primary Amine (-NH₂)8.0 – 8.5Moderate (Hours)Requires slightly basic pH to ensure a sufficient fraction of deprotonated, nucleophilic amines (pKₐ ~10.5).
Tyrosine (Tyr) Phenolate (-O⁻)8.5 – 9.0Slow (Hours to Days)Competes poorly with Cys/Lys unless strictly forced by highly rigid spatial proximity[3].

Expert Insight:Never use Tris or Glycine buffers. These contain primary amines that will act as competitive nucleophiles, quenching the SNAr reaction. Always utilize amine-free buffers such as HEPES, MOPS, or Phosphate.

Experimental Protocols

Protocol A: Probe Preparation via Solid-Phase Peptide Synthesis (SPPS)

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is typically incorporated as the N-terminal capping residue of a synthetic bait peptide.

  • Synthesize the desired bait peptide sequence on a solid support using standard Fmoc-SPPS protocols.

  • Following the final Fmoc deprotection, couple N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 hours at room temperature.

  • Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Note: Avoid thiol-based scavengers like EDT, as they may prematurely react with the fluoro-nitro group.

  • Purify via RP-HPLC and verify the mass via ESI-MS.

Protocol B: Self-Validating In Vitro Crosslinking Assay

To ensure trustworthiness, this protocol incorporates a competitive inhibition control to prove that crosslinking is strictly proximity-driven, not a result of random collisions.

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 8.0. (pH 8.0 is selected to balance the reactivity of both Cys and Lys residues).

  • Reaction Setup: Prepare three parallel reactions in low-protein-binding microcentrifuge tubes:

    • Reaction 1 (Test): 10 µM Prey Protein + 50 µM Bait Peptide Probe.

    • Reaction 2 (Negative Control): 10 µM Prey Protein + 50 µM Scrambled Peptide Probe.

    • Reaction 3 (Competition Control): 10 µM Prey Protein + 50 µM Bait Peptide Probe + 500 µM Unlabeled Wild-Type Bait Peptide .

  • Incubation: Incubate all tubes at room temperature for 2 to 4 hours.

  • Quenching: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM. The excess primary amines in Tris will rapidly consume any unreacted probe.

  • Analysis: Resolve the samples on an SDS-PAGE gel. A successful crosslink in Reaction 1 will appear as an upward molecular weight shift. This shifted band should be absent in Reaction 2 and significantly diminished in Reaction 3, validating the specificity of the interaction.

Workflow Step1 1. Probe Synthesis Incorporate N-Ac-3-F-4-NO2-Phe Step2 2. Complex Formation Incubate Bait & Prey (HEPES, pH 8.0) Step1->Step2 Step3 3. SNAr Crosslinking 1-4h at Room Temperature Step2->Step3 Step4 4. Proteolytic Digestion Trypsin/GluC Cleavage Step3->Step4 Step5 5. LC-MS/MS Analysis Map Crosslinked Interface Step4->Step5

Figure 2: Step-by-step experimental workflow for mapping PPIs using fluoro-nitro-phenylalanine.

Protocol C: LC-MS/MS Interface Mapping

To identify the exact residue on the prey protein that reacted with the probe:

  • Excise the shifted band from the SDS-PAGE gel.

  • Perform in-gel reduction (DTT), alkylation (Iodoacetamide), and digestion using Trypsin. Caution: Trypsin cleaves at Lys and Arg. If the crosslink occurred at a Lys residue, that specific Trypsin cleavage site will be blocked, resulting in a missed cleavage.

  • Extract the peptides and analyze via LC-MS/MS.

  • Data Search Parameters: Set a variable modification on Cys, Lys, and Tyr corresponding to the exact mass of the crosslinked bait peptide (minus the mass of the displaced Fluorine atom, -19.00 Da).

Expert Troubleshooting Insights

  • Low Crosslinking Yield: If the target protein lacks a nucleophile near the binding pocket, SNAr will not occur despite high binding affinity. Consider extending the peptide probe with a flexible linker (e.g., PEG2 or PEG4) between the binding sequence and the N-Acetyl-3-fluoro-4-nitro-L-phenylalanine to increase the spatial search radius of the warhead[4].

  • Non-Specific Crosslinking: If the competition control (Reaction 3) still shows heavy crosslinking, the pH may be too high, or the probe concentration is excessive. Reduce the pH to 7.4 to restrict reactivity strictly to Cysteine, or lower the probe concentration to 10 µM.

References

  • Zhu, Y., et al. "Design and synthesis of analogues of RA-VII—an antitumor bicyclic hexapeptide from Rubiae radix." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, L., et al. "Proximity-Enabled Protein Crosslinking through Genetically Encoding Haloalkane Unnatural Amino Acids." Angewandte Chemie International Edition. Available at:[Link]

  • Pentelute, B., et al. "Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions." MDPI. Available at: [Link]

  • Wang Lab. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." eScholarship. Available at: [Link]

  • "Detection of Protein–Protein Interactions by Proximity-Driven SNAr Reactions of Lysine-Linked Fluorophores." Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: A Guide to the Synthesis of Peptide Libraries with N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Abstract The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel structural properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel structural properties, and fine-tuned biological activity.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptide libraries incorporating the unique UAA, 3-fluoro-4-nitro-L-phenylalanine. We will explore the strategic advantages conferred by the fluoro and nitro functionalities, detail the step-by-step process of solid-phase peptide synthesis (SPPS), and present a robust framework for library generation, cleavage, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful UAA to expand their screening capabilities and accelerate the discovery of novel peptide-based therapeutics.

Introduction: The Strategic Value of 3-fluoro-4-nitro-L-phenylalanine

Phenylalanine analogues are pivotal in medicinal chemistry for modulating the properties of peptides.[2][3] The specific residue, 3-fluoro-4-nitro-L-phenylalanine, offers a dual-functional modification that imparts distinct and advantageous characteristics to a peptide sequence.

  • The Role of Fluorine: The substitution of hydrogen with fluorine, an atom of similar size but high electronegativity, can profoundly influence a peptide's properties.[3] It can enhance metabolic stability by blocking sites of enzymatic degradation, increase binding affinity through new non-covalent interactions (e.g., hydrogen bonds, dipole-dipole), and modulate the pKa of nearby functional groups.[3][4]

  • The Versatility of the Nitro Group: The nitro group is a powerful electron-withdrawing moiety that can serve as a useful probe or a synthetic handle. Its presence can influence receptor binding and interaction specificity. Critically, the nitro group can be chemically reduced to an amine post-synthesis, providing a unique site for orthogonal conjugation of reporter tags, imaging agents, or other chemical moieties to diversify the library further.

The N-acetyl group, specified in the topic, is typically added as a final capping step to the N-terminus of the completed peptide. This modification neutralizes the N-terminal charge, which can improve cell permeability and mimic the protein context. For the purpose of peptide chain elongation during synthesis, a temporary protecting group on the α-amine, such as Fmoc, is required.

This guide will therefore focus on the use of Fmoc-3-fluoro-4-nitro-L-phenylalanine-OH as the core building block for library construction, followed by an optional N-terminal acetylation step.

Logical Framework for UAA Incorporation

The diagram below illustrates the strategic advantages gained by incorporating this specific UAA into a peptide library.

UAA_Advantages cluster_properties Inherent Properties cluster_advantages Resulting Advantages in Peptide Library UAA Fmoc-3-fluoro-4-nitro-L-phenylalanine Prop1 Fluorine Moiety UAA->Prop1 Prop2 Nitro Moiety UAA->Prop2 Adv1 Enhanced Metabolic Stability Prop1->Adv1 Adv2 Modulated Binding Affinity (pKa, H-bonding) Prop1->Adv2 Adv3 Chemical Handle for Post-Synthetic Modification Prop2->Adv3 Adv4 Unique Spectroscopic Probe Prop2->Adv4

Caption: Strategic benefits of incorporating 3-fluoro-4-nitro-L-phenylalanine.

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides.[5] The process involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble resin support.[6][7] This allows for easy removal of excess reagents and byproducts by simple filtration and washing.[6] We will utilize the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, which employs a base-labile α-amino protecting group, offering milder deprotection conditions compared to the acid-labile Boc strategy.[8]

The SPPS Cycle

The synthesis of a peptide library follows a repetitive cycle of deprotection, activation, and coupling for each amino acid added to the sequence.

SPPS_Cycle start Start | Resin with C-terminal Amino Acid deprotection 1. Fmoc Deprotection Add 20% Piperidine in DMF - Removes Fmoc group from N-terminus start->deprotection wash1 2. Washing DMF, DCM - Removes piperidine and byproducts deprotection->wash1 coupling 3. Amino Acid Coupling Add Fmoc-AA-OH, Activator (e.g., HCTU), Base (e.g., DIPEA) - Forms new peptide bond wash1->coupling wash2 4. Washing DMF, DCM - Removes excess reagents coupling->wash2 end Repeat Cycle or Proceed to Final Cleavage wash2->end for next AA

Caption: The four key steps of the iterative Fmoc-SPPS cycle.

Materials and Reagents

Category Item Suggested Grade/Supplier Purpose
Resin Rink Amide AM Resin100-200 mesh, ~0.5-0.8 mmol/gSolid support for C-terminal amide peptides
Amino Acids Standard Fmoc-protected L-amino acidsPeptide synthesis gradeBuilding blocks for the peptide chain
Fmoc-3-fluoro-4-nitro-L-phenylalanine-OHCustom synthesis or specialized supplierThe unnatural amino acid of interest
Solvents Dimethylformamide (DMF)Peptide synthesis grade, low water contentPrimary solvent for all steps
Dichloromethane (DCM)AnhydrousSolvent for resin washing
PiperidineReagent gradeFmoc deprotection agent
Coupling Reagents HCTU or HATUPeptide synthesis gradeCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reaction
Cleavage Reagents Trifluoroacetic Acid (TFA)Reagent gradeCleaves peptide from resin, removes side-chain protection
Triisopropylsilane (TIS)Reagent gradeScavenger to prevent side reactions
Deionized Water18 MΩ·cmComponent of cleavage cocktail
N-Terminal Mod. Acetic AnhydrideReagent gradeFor N-terminal acetylation
QC Reagents Kaiser Test KitTo test for presence of free primary amines

Detailed Experimental Protocols

Protocol 1: Synthesis of a Defined Peptide Sequence

This protocol details the manual synthesis of a single peptide incorporating Fmoc-3-fluoro-4-nitro-L-phenylalanine-OH.

1. Resin Preparation & First Amino Acid Loading: a. Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel. b. Swell the resin in DMF for 1-2 hours with gentle agitation.[9] c. Drain the DMF. Perform Fmoc deprotection by adding 20% piperidine in DMF, agitating for 5 minutes, draining, and repeating with a fresh solution for 15 minutes.[9] d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[9] e. In a separate vial, pre-activate the first Fmoc-amino acid (4 eq. relative to resin loading) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. f. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

2. Chain Elongation (SPPS Cycle): a. Drain the coupling solution and wash the resin with DMF (3x). b. Quality Control Checkpoint: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), repeat the coupling step. c. Perform Fmoc deprotection as described in step 1c. d. Wash the resin as described in step 1d. e. Couple the next amino acid (including Fmoc-3-fluoro-4-nitro-L-phenylalanine-OH) using the pre-activation method from steps 1e-1f. f. Repeat steps 2a-2e for all amino acids in the sequence.

3. N-Terminal Acetylation (Optional): a. After the final Fmoc deprotection and washing, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. b. Agitate for 1 hour. c. Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

4. Cleavage and Deprotection: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. (Caution: Work in a fume hood, TFA is highly corrosive). b. Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin). c. Agitate for 2-3 hours at room temperature. d. Filter the solution to separate the resin beads and collect the filtrate containing the peptide. e. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. f. Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the peptide pellet under vacuum.

Protocol 2: Split-and-Pool Synthesis of a Combinatorial Library

This method is used to generate a library where a specific position is varied with multiple amino acids.[9][10]

Split_Pool cluster_coupling Parallel Coupling at Variable Position Start Resin with common peptide sequence (e.g., X-X-Gly-) Split Split Resin into N Equal Portions Start->Split Couple1 Couple Fmoc-Ala-OH Split->Couple1 Vessel 1 Couple2 Couple Fmoc-Val-OH Split->Couple2 Vessel 2 CoupleN Couple Fmoc-Phe(3-F, 4-NO2)-OH Split->CoupleN Vessel N Pool Pool All Resin Portions Couple1->Pool Couple2->Pool CoupleN->Pool Continue Continue Synthesis with Common Sequence (e.g., -Tyr-Leu-) Pool->Continue Library Final Library: X-X-Ala-Tyr-Leu- X-X-Val-Tyr-Leu- X-X-Phe(3F,4NO2)-Tyr-Leu- Continue->Library

Caption: Workflow for split-and-pool combinatorial library synthesis.

Methodology:

  • Synthesize the common N-terminal portion of the peptide library on a single batch of resin as per Protocol 1.

  • After the final Fmoc deprotection before the variable position, wash and dry the resin.

  • Split: Divide the resin into a number of equal portions corresponding to the number of different amino acids you wish to introduce at that position.

  • Couple: In separate reaction vessels, couple a different amino acid to each portion of the resin. For example, couple Alanine to vessel 1, Valine to vessel 2, and 3-fluoro-4-nitro-L-phenylalanine to vessel 'N'.

  • Pool: Once coupling is complete and confirmed by Kaiser test on each portion, wash all resin portions thoroughly and combine them back into a single vessel.

  • Continue with the synthesis of the remaining common C-terminal portion of the sequence on the pooled resin.

  • Proceed with final N-terminal modification (if any) and cleavage as described in Protocol 1. The final product will be a mixture of peptides, each varying at the defined position.

Purification and Characterization

It is essential to verify the identity and purity of the synthesized peptides.[11] For defined sequences (Protocol 1), this is straightforward. For libraries (Protocol 2), analysis is performed on the mixture or on representative members if deconvolution is required.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for both purification and purity analysis. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the synthesized peptide(s), confirming the correct sequence and incorporation of the UAA.

Example Characterization Data (for a hypothetical peptide Ac-Gly-Phe(3-F, 4-NO2)-Ala-NH2)
Analysis Parameter Expected Result
RP-HPLC Purity>95% (after purification)
Retention TimeDependent on system, but a single major peak is expected
ESI-MS Calculated [M+H]⁺425.15 g/mol
Observed [M+H]⁺425.16 ± 0.05 g/mol

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the UAA; Inefficient activation; Poor resin swelling.Double couple the amino acid; Increase coupling time to 4-6 hours; Use a more potent activator like HATU; Ensure resin is fully swelled before synthesis.
Low Purity/Extra Peaks in HPLC Incomplete deprotection; Side-chain reactions during cleavage; Racemization.Extend final deprotection time; Ensure TIS is used as a scavenger in the cleavage cocktail; Use DIC/Oxyma instead of HCTU for coupling the UAA to minimize racemization risk.
Low Yield After Cleavage Incomplete cleavage from resin; Peptide precipitation was inefficient.Increase cleavage time to 4 hours; Use a larger volume of colder diethyl ether for precipitation.
Unexpected Mass in MS Deletion of an amino acid; Unwanted modification (e.g., oxidation).Review coupling and deprotection steps for the missing residue; Store peptides under inert gas to prevent oxidation.[11]

References

  • Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8253-8277. Available at: [Link]

  • Bunnage, M. E., & Kelly, P. M. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 33-49. Available at: [Link]

  • Dean, R. L. (2016). Incorporation of Fluorine into Peptides and One-Bead One-Compound Libraries through Copper-free Click Chemistry for the Discovery of Radiopharmaceuticals. Scholarship@Western. Available at: [Link]

  • Kries, H., et al. (2019). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 10(4), 1086-1092. Available at: [Link]

  • Graham, B., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian National University Open Research Repository. Available at: [Link]

  • Genscript. (2024). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. Available at: [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2336. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 737-753. Available at: [Link]

  • Ye, J., et al. (2017). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 16(7), 2393-2402. Available at: [Link]

  • D'Souza, A. D., & Gembus, V. (2016). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Chemical Communications, 52(42), 6932-6935. Available at: [Link]

  • Torres, M. D. T., et al. (2020). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Molecules, 25(23), 5693. Available at: [Link]

  • Li, J., et al. (2021). Preparation of phenylalanine analogues via visible-light-mediated α-alkylation of N-aryl glycine derivatives. Organic & Biomolecular Chemistry, 19(2), 297-301. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Trifluoroacetyl-L-phenylalanine in Modern Chemical Synthesis. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). FDA Requirements for Peptide Characterization. YouTube. Available at: [Link]

  • Ng, S., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ResearchGate. Available at: [Link]

  • Houghten, R. A. (1993). Peptide libraries: criteria and trends. Trends in Genetics, 9(7), 235-239. Available at: [Link]

  • Mayrhofer, K. (2022). SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. JKU ePUB. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

[1] Overview Welcome to the technical support hub for the synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine . This scaffold is a critical intermediate in the development of peptidomimetics, antibiotic analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Overview

Welcome to the technical support hub for the synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine . This scaffold is a critical intermediate in the development of peptidomimetics, antibiotic analogs (e.g., Linezolid derivatives), and enzyme inhibitors.

The synthesis presents a "Perfect Storm" of three competing challenges:

  • Regioselectivity: Directing the nitro group to the C4 position in the presence of a C3-fluorine atom.

  • Stereochemical Integrity: Preserving the L-configuration (S-enantiomer) under harsh acidic nitration conditions.

  • Chemical Stability: Preventing hydrolysis of the N-acetyl group or defluorination.[1]

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.

Part 1: The Critical Pathway (Protocol Summary)

The most robust route involves the nitration of N-Acetyl-3-fluoro-L-phenylalanine .[1] While nitrating the free amino acid is possible, the N-acetyl derivative improves solubility in organic nitration media and protects the amine from oxidation, provided the temperature is strictly controlled.

Core Reaction Scheme

ReactionPathway Start N-Acetyl-3-fluoro- L-phenylalanine Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Conditions HNO3 / H2SO4 (Mixed Acid) -10°C to 0°C Conditions->Intermediate Target N-Acetyl-3-fluoro- 4-nitro-L-phenylalanine (Major Product) Intermediate->Target Re-aromatization (Para to Alkyl) Impurity 6-Nitro Isomer (Minor Impurity) Intermediate->Impurity Ortho to Alkyl (Steric Hindrance)

Caption: Electrophilic aromatic substitution pathway showing the competition between the desired 4-nitro product and the 6-nitro impurity.

Part 2: Troubleshooting Guides & FAQs

Module A: Regioselectivity & Yield (The Nitration Bottleneck)

The Issue: You are obtaining a mixture of isomers (4-nitro and 6-nitro) or low yields due to over-nitration.

Technical Insight: The 3-fluorine atom is an ortho/para director, and the alkyl chain (at C1) is also an ortho/para director.

  • Position 4: Para to the alkyl chain and Ortho to fluorine. (Synergistically Activated) .

  • Position 6: Ortho to the alkyl chain and Para to fluorine. (Activated but Sterically Hindered) .

  • Position 2: Flanked by the alkyl chain and fluorine. (Sterically Blocked) .

Q: Why is my yield of the 4-nitro isomer lower than expected (<50%)? A: This is often due to temperature excursions.

  • Diagnosis: If the internal temperature rises above 0°C during HNO3 addition, the kinetic energy allows the nitronium ion to overcome the steric barrier of the C6 position, increasing the impurity profile.

  • Fix: Pre-cool the H2SO4 solution of the substrate to -10°C. Add fuming HNO3 dropwise so slowly that the internal temp never exceeds -5°C.

Q: I see a "dinitrated" species on LC-MS. What happened? A: You likely used a large excess of Nitric Acid or allowed the reaction to run too long.

  • Mechanism: The first nitro group deactivates the ring. However, if the concentration of nitronium ions (

    
    ) is too high, a second nitration can occur, likely displacing the fluorine (nucleophilic aromatic substitution by nitrate, followed by nitration) or attacking the remaining open ortho position.
    
  • Fix: Quench the reaction immediately upon consumption of starting material (monitor by TLC/HPLC). Do not "let it stir overnight."

Module B: Stereochemical Integrity (Racemization)

The Issue: The optical rotation


 of the product is lower than the literature value, or chiral HPLC shows a split peak (L and D enantiomers).

Technical Insight: Racemization in N-acetyl amino acids typically occurs via the Azlactone (Oxazolone) mechanism.[1][2][3] Under acidic conditions, the carbonyl oxygen of the acetyl group can attack the activated carboxylic acid (or the protonated carbonyl), forming a 5-membered ring. This intermediate allows the


-proton to be abstracted easily, destroying the chiral center.

Q: Can nitration in H2SO4 cause racemization? A: Yes, but it is less likely than in basic conditions unless heat is involved.

  • Risk Factor: The "heat of mixing" when quenching the reaction into water is a common failure point. If you pour water into the acid mixture, the temperature spikes, promoting acid-catalyzed enolization and racemization.

  • Protocol Adjustment: Always pour the reaction mixture onto crushed ice with vigorous stirring. Never add water to the acid.

Q: I used a basic workup (NaOH) to neutralize the acid. Is that a problem? A: Critical Error. N-Acetyl-4-nitro-phenylalanine derivatives are highly prone to racemization in base because the electron-withdrawing nitro group increases the acidity of the


-proton.[1]
  • Fix: Avoid strong bases. Neutralize the workup only to pH 2-3 to precipitate the product, or use weak bases like NaHCO3 only if strictly necessary and kept cold (<5°C).

Module C: Purification & Isolation

The Issue: Difficulty separating the 4-nitro product from the 6-nitro impurity.

Q: Recrystallization isn't working; the impurity persists. A: The 4-nitro and 6-nitro isomers have similar solubilities in simple alcohols.[1]

  • Recommended Solvent System: Try a mixture of Water/Methanol (9:1) or Ethyl Acetate/Hexane . The 4-nitro isomer is typically more symmetric and packs better, making it less soluble in non-polar solvents than the 6-nitro isomer.[1]

  • Alternative: If specific rotation is critical, Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns) is required for final polishing.[1]

Part 3: Data & Troubleshooting Logic

Isomer Identification Table
Feature4-Nitro Isomer (Target)6-Nitro Isomer (Impurity)
1H NMR Pattern Two doublets (or d-d) in aromatic region (Para coupling dominant).[1]Complex multiplet or meta-coupling visible.[1]
Polarity (TLC) Typically more polar (lower Rf) due to symmetry/dipole.Typically less polar (higher Rf).[1]
Solubility Lower solubility in cold water/acid.[1]Higher solubility (remains in mother liquor).
Interactive Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckLCMS Check LC-MS / NMR Start->CheckLCMS Decision1 Is Mass Correct? CheckLCMS->Decision1 WrongMass Wrong Mass (M+45 or M-18) Decision1->WrongMass No RightMass Mass Correct (M+H matches) Decision1->RightMass Yes MassAction Hydrolysis of Acetyl group or Dinitration. Check Temp & Stoichiometry. WrongMass->MassAction Decision2 Check Chirality (Polarimetry/HPLC) RightMass->Decision2 Racemic Racemic (50/50) or Low ee% Decision2->Racemic Fail Isomers Regio-isomers present Decision2->Isomers Pass Chirality Fail Purity RacemicAction Azlactone formed. Avoid basic workup. Quench on ICE. Racemic->RacemicAction IsomerAction Recrystallize from Water/MeOH. Check Nitration Temp. Isomers->IsomerAction

Caption: Decision tree for diagnosing synthetic failures based on analytical data.

References

  • Regioselective Nitration of Phenylalanine Deriv

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Relevance: Discusses the directing effects of amide vs. alkyl groups in tryptophan and phenylalanine analogs.
    • Link:[1]

  • Mechanisms of Racemization (Azlactone Form

    • Source: MDPI / Molecules.[1]

    • Relevance: Detailed mechanistic study on N-acetyl-L-phenylalanine racemization during activation and acidic/basic handling.[1][4]

    • Link:[1][5]

  • Synthesis and Properties of Fluorin

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Comprehensive review of synthetic routes for fluorinated amino acids, including nitration and protecting group str
    • Link:

  • Purification of Phenylalanine Deriv

    • Source: Google Patents / US4584399A.[1]

    • Relevance: Industrial methods for separating phenylalanine derivatives using crystallization and pH control.[1]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-fluoro-4-nitro-L-phenylalanine and Nitric Acid before handling.[1] Nitration reactions are exothermic and potentially explosive.

Sources

Optimization

"overcoming solubility issues of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physicochemical behavior of highly modified unnatural amino acids (UAAs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physicochemical behavior of highly modified unnatural amino acids (UAAs). N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a highly specialized, terminal-capping building block used in advanced peptide engineering, protein-ligand interaction studies, and targeted drug discovery.

However, its unique structural modifications make it notoriously difficult to solubilize. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to overcome these solubility hurdles.

🔬 Core FAQs: The Mechanistic "Why"

Q1: Why is N-Acetyl-3-fluoro-4-nitro-L-phenylalanine so difficult to dissolve compared to standard L-phenylalanine? A1: The solubility collapse is a direct result of three distinct chemical modifications that eliminate the molecule's natural hydrophilicity[1]:

  • Loss of Zwitterionic Character: Standard L-phenylalanine exists as a zwitterion at physiological pH (NH₃⁺ and COO⁻), which provides excellent dipole-dipole interactions with water. N-acetylation caps the N-terminus, removing the positive charge and replacing it with a hydrophobic acetyl group.

  • Fluorine Hydrophobicity: The 3-fluoro substitution dramatically increases the lipophilicity and alters the electron density of the aromatic ring[2].

  • Nitro Group Bulk & Stacking: The 4-nitro group is strongly electron-withdrawing. Combined with the fluorine atom, it creates a highly polarized, hydrophobic aromatic system that promotes strong intermolecular

    
     stacking and hydrophobic aggregation.
    Because the only remaining ionizable group is the C-terminal carboxylic acid (pKa ~3.5), the molecule is essentially uncharged and insoluble in aqueous environments at acidic to neutral pH.
    

Q2: What is the best master solvent for preparing high-concentration stock solutions? A2: Never attempt to dissolve the dry powder directly in aqueous buffers. For in vitro biological assays, 100% Dimethyl Sulfoxide (DMSO) is the gold standard. For Solid-Phase Peptide Synthesis (SPPS), use 100% N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

🛠 Troubleshooting Workflows & Protocols

Workflow A: Preventing "Solvent Crash" in Biological Assays

The Problem: Your compound is fully dissolved in a DMSO stock but precipitates immediately as a cloudy suspension upon dilution into your biological assay buffer (pH 7.4). The Causality: The local concentration of the highly lipophilic UAA has exceeded its thermodynamic solubility limit in the aqueous phase, causing rapid micellization and precipitation[3].

Step-by-Step Mitigation Protocol:

  • Alkaline Pre-Conditioning: Ensure your target aqueous buffer is strictly at pH

    
     7.5 before addition. The C-terminal carboxylic acid must be fully deprotonated to the carboxylate anion to maximize aqueous solubility.
    
  • Carrier Protein Integration: Introduce 0.1% to 1.0% Bovine Serum Albumin (BSA) into the assay buffer. The hydrophobic binding pockets of BSA act as a thermodynamic sink, sequestering the fluorinated aromatic rings and preventing self-aggregation.

  • Vortex-Assisted Dropwise Addition: Never add buffer to the DMSO stock. Always add the DMSO stock dropwise into a rapidly vortexing volume of the aqueous buffer. This prevents localized zones of high UAA concentration.

  • Validation: Centrifuge the final assay mixture at 10,000 x g for 5 minutes. If a pellet forms, your final concentration is still too high. Reduce the target assay concentration or increase the DMSO fraction (up to a maximum of 2-5%, depending on cell line tolerance).

Workflow B: Overcoming Poor Coupling Efficiency in SPPS

The Problem: During peptide synthesis, the coupling of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine to the growing peptide chain fails or is highly incomplete. The Causality: The extreme hydrophobicity of the UAA causes the resin-bound peptide chain to collapse into


-sheet aggregates, hiding the reactive N-terminus[4]. Furthermore, the bulky 3-fluoro and 4-nitro groups create significant steric hindrance during the acylation transition state.

Step-by-Step Mitigation Protocol:

  • Chaotropic Disruption: Add 0.1 M Lithium Chloride (LiCl) to your DMF solvent. Chaotropic salts disrupt the intermolecular hydrogen bonding networks causing the on-resin aggregation.

  • High-Efficiency Activation: Abandon standard HBTU. Switch to highly reactive coupling reagents like HATU/DIEA or DIC/Oxyma Pure .

  • Elevated Temperature: Perform the coupling reaction at 50°C for 45 minutes (if your resin and sequence permit) to overcome the steric activation energy barrier.

  • Validation (Kaiser Test): Perform a Kaiser test. If blue (indicating unreacted primary amines), perform a double coupling using a different activation chemistry before proceeding.

📊 Quantitative Solubility Profiles

To aid in your experimental design, reference the empirically estimated solubility limits for N-Acetyl-3-fluoro-4-nitro-L-phenylalanine across various solvent systems:

Solvent / ConditionEstimated Solubility LimitRecommended Use Case
100% DMSO > 50 mMMaster stock for biological assays
100% DMF / NMP > 100 mMMaster stock for SPPS
Aqueous Buffer (pH < 4.0) < 0.1 mM (Insoluble)Avoid; compound is fully protonated
Aqueous Buffer (pH 7.4) ~ 0.5 - 1.0 mMStandard physiological assays (requires DMSO carrier)
Aqueous Buffer (pH 9.0+) ~ 2.0 - 5.0 mMAlkaline solubilization prior to pH adjustment

🗺 Process Visualizations

SolubilizationTree Start Start: N-Ac-3-F-4-NO2-Phe Powder CheckAssay What is the downstream application? Start->CheckAssay SPPS SPPS / Peptide Synthesis CheckAssay->SPPS InVitro In Vitro / Cell Assays CheckAssay->InVitro DMF Dissolve in 100% DMF or NMP (0.1-0.5 M) SPPS->DMF DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Coupling Use chaotropic salts (e.g., LiCl) if aggregated DMF->Coupling Dilution Dilute into assay buffer (Max 1-5% DMSO final) DMSO->Dilution Precip Precipitation Observed? Dilution->Precip AdjustPH Adjust pH > 7.5 (Deprotonate C-term) Precip->AdjustPH Yes AddSurfactant Add 0.1% BSA or Tween-20 carrier Precip->AddSurfactant Still Precipitates

Figure 1: Decision tree for the solubilization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

SPPSWorkflow Resin Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash DMF Wash (x5) Deprotect->Wash Activate Activate UAA (HATU/DIEA in DMF) Wash->Activate Couple Coupling Reaction (Elevated Temp/Time) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Coupling with Oxyma/DIC Check->Recouple Positive (Incomplete) Recouple->Check

Figure 2: Optimized SPPS coupling workflow for highly hydrophobic unnatural amino acids.

📚 References

  • Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available at:[Link]

  • Galles et al. (2022). "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." Biophysics Colab. Available at: [Link]

  • Kirk, R. (2025). "Overcoming the Challenges of Peptide Drug Development." Concept Life Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams attempting to incorporate N-Acetyl-3-fluoro-4-nitro-L-phenylalanine into complex pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams attempting to incorporate N-Acetyl-3-fluoro-4-nitro-L-phenylalanine into complex peptide sequences or macrocyclic scaffolds. This unnatural building block presents a "perfect storm" of synthetic hurdles: an N-terminal acetyl group that aggressively drives racemization, and a highly activated aromatic ring prone to nucleophilic attack.

This guide deconstructs the chemical causality behind these common failures and provides field-proven, self-validating protocols to ensure high-fidelity coupling.

Part 1: Chemical Risk Matrix & Profiling

Before troubleshooting, it is critical to understand the intrinsic reactivity of this molecule. The challenges you face are not random; they are direct consequences of the molecule's electronic and steric topology.

Structural FeatureSynthetic RiskMechanistic Causality
N-Acetyl Group Severe Epimerization Unlike standard carbamate protecting groups (Fmoc/Boc) which stabilize the carbonyl, the amide oxygen of the N-acetyl group is highly nucleophilic. Upon C-terminal activation, it rapidly attacks the activated carbonyl to form a 5-membered oxazolone (azlactone) ring[1].
3-Fluoro-4-nitro Ring Competing SNAr Reactions The nitro group strongly withdraws electron density via resonance, stabilizing intermediate Meisenheimer complexes. The ortho-fluorine acts as an excellent leaving group, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by free amines[2].
Alpha-Proton Acidity Accelerated Enolization The combined electron-withdrawing effects of the oxazolone ring and the nitro-phenyl side chain drastically increase the acidity of the alpha-proton, leading to rapid base-catalyzed racemization[3].

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My final peptide contains >30% of the D-enantiomer at the N-Ac-3-F-4-NO2-Phe position. Why is standard DIC/HOBt coupling failing?

A: You are observing oxazolone-mediated racemization. Standard Fmoc-protected amino acids resist this pathway because the carbamate oxygen is poor at participating in intramolecular attacks. However, N-acyl amino acids readily cyclize into highly stable oxazolones upon carboxyl activation[4].

Once the oxazolone forms, the alpha-proton becomes highly acidic. The presence of the electron-withdrawing 3-fluoro-4-nitrobenzyl side chain exacerbates this acidity. Even weak bases—or the amine on your resin-bound peptide—can abstract this proton, forming an achiral enolate that reprotonates randomly, yielding a racemic mixture[5].

  • Corrective Action: Abandon HOBt. Switch to a highly reactive, conformationally restrictive additive like OxymaPure combined with DIC. Strictly control the pre-activation temperature to 0–5 °C to kinetically trap the active ester before oxazolone conversion occurs.

Q2: My LC-MS shows a mass adduct indicating that my peptide has dimerized or cross-linked. What is the mechanism?

A: This is a classic intermolecular SNAr side reaction. The 3-fluoro-4-nitro-phenyl moiety is an exceptionally strong electrophile. In fact, this exact substitution pattern is often exploited intentionally by chemists to drive intramolecular SNAr macrocyclizations in natural product synthesis, such as in the synthesis of RA-VII analogues or strained piperazine alkaloids[6],[7].

If your amidation coupling kinetics are sluggish, the N-terminal amine of the resin-bound peptide will act as a nucleophile and attack the fluorinated carbon of the side chain instead of the activated carbonyl. This displaces the fluorine and creates a stable, irreversible secondary amine cross-link[2].

  • Corrective Action: You must outcompete the SNAr pathway by accelerating the amidation pathway. Ensure the resin is fully swollen and use a high concentration of the activated ester (e.g., 0.3 M). Limit the coupling time to exactly 45 minutes.

Q3: Can I use DIEA (Diisopropylethylamine) to improve coupling efficiency?

A: It is highly discouraged. DIEA is a strong enough base to accelerate the deprotonation of the oxazolone intermediate (driving racemization) and can also act as a nucleophile over extended periods. If a base is absolutely required for your specific coupling chemistry (e.g., when using uronium salts like HATU), substitute it with 2,4,6-trimethylpyridine (collidine) . Collidine is less basic and highly sterically hindered, minimizing alpha-proton abstraction while still facilitating the coupling.

Part 3: Self-Validating Experimental Protocol

To guarantee success, your methodology must be a self-validating system. The following protocol is engineered to suppress both oxazolone formation and SNAr side reactions through kinetic control.

Optimized Coupling Workflow for N-Ac-3-F-4-NO2-Phe

Step 1: Kinetically Controlled Pre-Activation (0 °C)

  • Dissolve N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of anhydrous DMF/NMP (1:1 v/v) to achieve a highly concentrated 0.3 M solution.

  • Chill the solution to 0 °C in an ice bath for 5 minutes.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) dropwise.

  • Causality Check: Pre-activate for exactly 3 minutes at 0 °C. This generates the highly reactive Oxyma ester. The low temperature kinetically traps this intermediate, preventing the intramolecular attack that forms the oxazolone[1].

Step 2: Accelerated Coupling Phase

  • Drain the solvent from the resin-bound peptide. Ensure the N-terminal amine is fully deprotected and free-based.

  • Transfer the chilled, pre-activated mixture directly to the resin.

  • Agitate gently at room temperature for 45–60 minutes .

  • Causality Check: Do not exceed 60 minutes. Prolonged exposure after the activated ester is depleted exponentially increases the risk of the free amine attacking the fluorinated phenyl ring via SNAr[2].

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 3: Self-Validating QC Loop Do not proceed with the rest of the synthesis until this checkpoint is cleared.

  • Micro-cleavage: Cleave a 2 mg aliquot of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • LC-MS Diagnostic: Check for the desired mass [M+H]+.

    • Failure Flag: A mass of [M - 19 + Peptide]+ indicates SNAr displacement of fluorine. If present, your amidation kinetics were too slow. Increase the active ester concentration in the next attempt.

  • Stereochemical Diagnostic: Hydrolyze the micro-cleavage product (6N HCl, 110 °C, 24h) and derivatize with Marfey's reagent. Analyze via LC-MS to quantify the D-Phe derivative.

    • Failure Flag: >2% D-enantiomer indicates base contamination or thermal runaway during the pre-activation step.

Part 4: Mechanistic Visualizations

Diagram 1: Oxazolone-Mediated Racemization Pathway

The diagram below illustrates the base-catalyzed epimerization mechanism of N-acetyl amino acids. The nucleophilic acetyl oxygen drives the formation of the planar oxazolone intermediate, which readily loses its alpha-proton.

OxazoloneRacemization A N-Ac-3-F-4-NO2-Phe (Activated C-terminus) B Intramolecular Attack (Acetyl Oxygen to Carbonyl) A->B C L-Oxazolone Intermediate (Chiral) B->C D Alpha-Proton Abstraction (Base-Catalyzed) C->D E Achiral Enolate (Planar Resonance) D->E F Random Reprotonation (Non-stereoselective) E->F G D/L-Oxazolone Mixture (Racemized) F->G

Caption: Base-catalyzed epimerization mechanism of N-acetyl amino acids via the planar oxazolone intermediate.

Diagram 2: Competing Pathways (Amidation vs. SNAr)

This workflow highlights the kinetic competition occurring in your reaction vessel. Fast kinetics favor the desired peptide bond, while slow kinetics or excess base allow the undesired nucleophilic aromatic substitution to dominate.

SNArVsAmidation Start Resin-Bound Peptide Amine + Activated N-Ac-3-F-4-NO2-Phe Split Kinetic Competition (Reaction Pathways) Start->Split Path1 Desired: Amidation (Nucleophilic Acyl Substitution) Split->Path1 Fast Kinetics & Low Temp Path2 Undesired: SNAr (Nucleophilic Aromatic Substitution) Split->Path2 Slow Kinetics or Excess Base Result1 Target Peptide (High Yield, Mild Conditions) Path1->Result1 Result2 Fluorine Displacement (Cross-linked/Branched Impurity) Path2->Result2

Caption: Kinetic competition between the desired acyl substitution (amidation) and undesired nucleophilic aromatic substitution (SNAr).

References

  • Hitotsuyanagi, Y. (2021). "Design and synthesis of analogues of RA-VII—an antitumor bicyclic hexapeptide from Rubiae radix." Journal of Natural Medicines. URL: [Link]

  • Yu, X., et al. (2016). "Biosynthesis of Strained Piperazine Alkaloids: Uncovering the Concise Pathway of Herquline A." Journal of the American Chemical Society. URL: [Link]

  • Farrugia, J. M., et al. (2001). "Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems." International Journal of Mass Spectrometry. URL: [Link]

  • "Synthesis and Bioactivity of Novel Proteasome Inhibiting Syrbactins and II. Peptide Assembly." eScholarship University of California. URL: [Link]

Sources

Optimization

"stability issues of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in solution"

Topic: "Stability Issues of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in Solution" Technical Support Center: Stability & Handling Guide Product: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Application: Non-canonical amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Stability Issues of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in Solution"

Technical Support Center: Stability & Handling Guide

Product: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Application: Non-canonical amino acid incorporation, peptide synthesis, protein engineering. Classification: High-Reactivity Chiral Reagent.

Executive Technical Summary

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is not a passive building block; it is an activated electrophile . The presence of the nitro group (


) at the para position and the fluorine atom at the meta position creates a highly electron-deficient aromatic ring.

This specific substitution pattern (3-fluoro-4-nitro) renders the carbon-fluorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (


) . Unlike standard phenylalanine derivatives, this compound will degrade rapidly in the presence of nucleophilic buffers (e.g., Tris, Glycine) or high pH, leading to fluorine displacement and loss of structural integrity. Furthermore, the strong electron-withdrawing nature of the ring substituents increases the acidity of the 

-proton, significantly heightening the risk of racemization , particularly during activation or storage in basic media.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Yellow/Orange Shift)

Q: I dissolved the compound in Tris buffer (pH 8.0), and the solution turned bright yellow within 30 minutes. Is this normal?

A: This is a sign of chemical degradation, specifically Nucleophilic Aromatic Substitution (


) .
  • The Mechanism: The primary amine in Tris (tris(hydroxymethyl)aminomethane) acts as a nucleophile. It attacks the carbon atom bearing the fluorine.[1][2][3] The nitro group (ortho to the fluorine) stabilizes the transition state (Meisenheimer complex), facilitating the displacement of the fluoride ion.

  • The Result: You have likely formed a mixture containing N-Acetyl-3-(tris-amino)-4-nitro-L-phenylalanine. The yellow color is characteristic of aniline-like nitro-aromatic adducts.

  • Corrective Action: Immediately stop using amine-based buffers (Tris, Glycine, Ethanolamine). Switch to non-nucleophilic buffers such as Phosphate (PBS) , MOPS , or HEPES (though HEPES can still be weakly nucleophilic at high concentrations, Phosphate is preferred). Keep pH

    
     7.4.
    
Issue 2: Loss of Enantiomeric Excess (Racemization)

Q: My chiral HPLC shows a 15% D-isomer impurity after leaving the solution overnight at pH 9. Why is it racemizing so fast?

A: The electron-deficient ring makes the


-proton highly acidic compared to native phenylalanine.
  • The Mechanism: At pH > 8, the base abstracts the

    
    -proton. This forms a planar enolate intermediate. When the proton returns, it can attack from either face, resulting in a racemic mixture. Additionally, the N-acetyl group can facilitate oxazolone (azlactone) formation , a cyclic intermediate that racemizes rapidly.
    
  • Corrective Action:

    • Strict pH Control: Maintain pH < 7.5.

    • Temperature: Store solutions at 4°C or -20°C; never leave at room temperature overnight.

    • Avoid Excess Base: When adjusting pH, add base dropwise with vigorous stirring to avoid local "hotspots" of high alkalinity.

Issue 3: Unexpected Side Products in Peptide Synthesis

Q: During solid-phase peptide synthesis (SPPS), I see a mass shift of +12 Da or +32 Da. What is happening?

A: This suggests the fluorine atom is reacting with your reagents.[3]

  • +12 Da: Likely substitution of Fluorine (-19) by a Methoxide/Hydroxide-like species (rare in SPPS unless methanol is used).

  • +32 Da (approx): Likely substitution by a thiol if you are using cysteine or thio-scavengers.

  • Critical Note: If your peptide sequence contains Cysteine or Lysine , the side chains of these residues can intramolecularly attack the fluoro-nitro ring of the N-Acetyl-3-fluoro-4-nitro-L-phenylalanine, causing macrocyclization or cross-linking.

  • Corrective Action: Use orthogonal protection for Cys/Lys if they are present in the same sequence. Perform coupling reactions at the lowest possible temperature (0°C to 4°C) to kinetically favor amide bond formation over

    
    .
    

Visualizing the Instability

Diagram 1: The Degradation Pathway

This diagram illustrates why amine buffers destroy your compound.

SNAr_Mechanism Start N-Acetyl-3-fluoro-4-nitro-L-Phe (Intact Reagent) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack (Facilitated by NO2) Nucleophile Nucleophile (R-NH2, OH-, SH-) Nucleophile->Complex Product Substituted Product (Degraded/Yellow) Complex->Product Elimination LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup Loss of F

Caption: Mechanism of nucleophilic attack on the 3-fluoro position. The 4-nitro group activates the ring, making the C-F bond unstable in the presence of nucleophiles.

Diagram 2: Solvent & Buffer Decision Tree

Follow this logic to ensure stability during solution preparation.

Solvent_Selection Start Prepare Solution CheckSolvent Is Organic Solvent Required? Start->CheckSolvent OrganicYes Yes (Stock Solution) CheckSolvent->OrganicYes OrganicNo No (Aqueous Buffer) CheckSolvent->OrganicNo SelectOrganic Select Solvent: DMSO or DMF? OrganicYes->SelectOrganic SelectBuffer Select Buffer Type OrganicNo->SelectBuffer DMSO_Warning DMSO: Good solubility. Avoid heating >30°C. SelectOrganic->DMSO_Warning DMF_Warning DMF: Risk of amine impurities. Use 'Sequencing Grade' only. SelectOrganic->DMF_Warning Tris Tris / Glycine SelectBuffer->Tris Phosphate PBS / Citrate / Acetate SelectBuffer->Phosphate ResultBad DEGRADATION RISK (SNAr Reaction) Tris->ResultBad ResultGood STABLE (Keep pH < 7.5) Phosphate->ResultGood

Caption: Decision tree for selecting compatible solvents. Amine buffers (Red) must be avoided to prevent degradation.

Experimental Protocols

Protocol A: Safe Dissolution & Storage

Objective: Prepare a 10 mM stock solution without inducing racemization or hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide). Avoid Methanol/Ethanol if long-term storage is intended (slow esterification risk).

  • Procedure:

    • Weigh the N-Acetyl-3-fluoro-4-nitro-L-phenylalanine powder.

    • Add DMSO to achieve 10-50 mM concentration.

    • Vortex gently.[4] Do not sonicate with heat.

  • Aqueous Dilution:

    • Dilute into Phosphate Buffered Saline (PBS) , pH 7.0 - 7.4.

    • Avoid: pH > 8.0, DTT (Dithiothreitol), Mercaptoethanol, Tris, or free amines.

  • Storage:

    • Powder: -20°C, desiccated, dark.

    • DMSO Stock: -20°C, stable for ~3-6 months.

    • Aqueous: Prepare fresh. Do not store > 24 hours.

Protocol B: Stability Assessment via HPLC

Objective: Quantify degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro-aromatic shift).

  • Pass Criteria: Single peak > 98% area.

  • Fail Criteria: Appearance of earlier eluting peaks (hydrolysis) or distinct spectral-shifted peaks (substitution adducts).

References

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity. Retrieved from [Link] (Mechanistic validation of

    
     in fluoronitrobenzenes).
    
  • Thieme Connect. (2002). Racemization Assays and Oxazolone Formation. Retrieved from [Link] (Mechanisms of racemization in activated amino acid derivatives).

Sources

Troubleshooting

"troubleshooting N-Acetyl-3-fluoro-4-nitro-L-phenylalanine incorporation in solid-phase peptide synthesis"

Technical Support Center: Advanced SPPS Solutions Topic: Incorporation of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Ticket ID: SPPS-FNP-001 Responder: Senior Application Scientist, Peptide Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced SPPS Solutions Topic: Incorporation of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Ticket ID: SPPS-FNP-001 Responder: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are attempting to incorporate N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (Ac-3-F-4-NO2-Phe-OH) . This is a non-canonical, highly specialized residue. Unlike standard amino acids, this molecule presents a "perfect storm" of challenges due to the synergy between the 4-nitro and 3-fluoro groups on the phenyl ring.

These electron-withdrawing groups (EWGs) dramatically alter the electronic landscape of the molecule, creating two primary risks:

  • Hyper-Acidity of the

    
    -Proton:  Leading to rapid racemization during activation.
    
  • Activated Nucleophilic Aromatic Substitution (

    
    ):  The ring becomes susceptible to attack by nucleophiles (like piperidine), potentially displacing the fluorine atom.
    

This guide provides the protocols required to navigate these electronic hazards and ensure enantiopure incorporation.

Part 1: Critical Pre-Synthesis Check

STOP & VERIFY: Before proceeding, confirm your sequence design.

  • Terminal Only: This reagent possesses an N-Acetyl group.[1] It is a capping unit . It cannot be deprotected. It must be the final residue added to the N-terminus of your peptide chain.

  • No Fmoc Removal: Do not attempt to treat the resin with piperidine after this coupling. Doing so serves no purpose (no Fmoc to remove) and risks destroying the molecule via

    
     (see Section 3).
    

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I see a split peak (doublet) in my HPLC. Is my peptide racemized?"

Diagnosis: Likely, yes. The 4-nitro and 3-fluoro groups are strong electron-withdrawing groups. They pull electron density away from the aromatic ring, which in turn pulls density from the


-carbon. This lowers the pKa of the 

-proton, making it easily abstractable by the base (DIEA) used during coupling. Once the proton is removed, the molecule passes through a planar enolate or oxazolone intermediate, destroying chirality.

Solution: The "Low-Base" or "Base-Free" Protocol Standard HATU/DIEA coupling is too aggressive for this derivative.

  • Switch Base: Replace DIEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.4).[2] Collidine is strong enough to activate the ester but too sterically hindered and weak to effectively abstract the

    
    -proton.
    
  • Switch Reagent: Use DIC/Oxyma Pure . This method creates a highly reactive ester at a lower pH (less basic environment) than uronium salts like HATU.

Issue 2: "The coupling reaction is incomplete (Deletion Sequence)."

Diagnosis: Aggregation or Poor Solubility. Fluorinated and nitro-aromatic compounds are hydrophobic and prone to


-

stacking. If your peptide sequence is also hydrophobic, the N-terminus may be buried in a "beta-sheet-like" aggregate, inaccessible to the incoming activated acid.

Solution: Disruption & Solvation

  • Solvent: Do not use pure DMF. Use a mixture of DMF/DMSO (4:1) or NMP . The DMSO helps disrupt aggregation and solubilizes the nitro-aromatic moiety.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks on the resin.

Issue 3: "My mass spec shows a peak -5 Da or +35 Da shift."

Diagnosis: Nucleophilic Aromatic Substitution (


).
  • -5 Da: Unlikely in this specific orientation, but indicates loss of F.

  • +85 Da (approx): If you used piperidine after coupling, the piperidine (mass 85) may have attacked the ring, displacing the fluorine atom. The 4-nitro group activates the 3-position for this attack.

Solution:

  • Avoid Amines: Once Ac-3-F-4-NO2-Phe-OH is coupled, never expose the resin to piperidine, morpholine, or DBU.

  • Wash Protocol: Use only DCM and DMF for subsequent washes.

Part 3: The "Golden Standard" Coupling Protocol

This protocol is designed to maximize coupling efficiency while minimizing racemization (Epimerization < 1%).

Reagents:

  • Amino Acid: Ac-3-F-4-NO2-Phe-OH (3.0 eq relative to resin loading)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the Amino Acid and Oxyma Pure in minimal DMF. Cool to 0°C (ice bath).

  • Addition: Add DIC to the mixture. Stir for 2 minutes at 0°C. Do not let it sit longer than 5 minutes.

  • Coupling: Add the cold pre-activated mixture to the resin.

  • Reaction: Shake at Room Temperature for 2–4 hours. Do not heat. Heat accelerates racemization exponentially for this derivative.

  • Monitoring: Use a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling.

  • Washing: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).

Part 4: Visualizing the Mechanisms

Diagram 1: The Racemization Trap

This diagram illustrates why this specific molecule loses chirality so easily. The EWGs (Nitro/Fluoro) stabilize the planar intermediate.

RacemizationMechanism cluster_warning Mechanism of Failure Start L-Enantiomer (Ac-3-F-4-NO2-Phe-OH) Intermediate Planar Enolate/Oxazolone (Chirality Lost) Start->Intermediate Proton Abstraction (Facilitated by NO2/F EWGs) Base Strong Base (DIEA) Base->Start Product_L L-Peptide (Desired) Intermediate->Product_L Reprotonation Product_D D-Peptide (Impurity) Intermediate->Product_D Reprotonation

Caption: The electron-withdrawing effect of the 4-nitro and 3-fluoro groups increases the acidity of the alpha-proton. Strong bases (DIEA) remove this proton, creating a planar intermediate that reprotonates indiscriminately, yielding a racemic mixture.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Start: Identify Issue CheckHPLC HPLC: Double Peaks? Problem->CheckHPLC CheckMass Mass Spec: Wrong Mass? Problem->CheckMass CheckYield Low Yield / Deletion? Problem->CheckYield Racemization Diagnosis: Racemization Cause: High Base/Heat CheckHPLC->Racemization Yes SNAr Diagnosis: Fluorine Displacement Cause: Piperidine Exposure CheckMass->SNAr +85 Da (Piperidine adduct) Agg Diagnosis: Aggregation Cause: Hydrophobicity CheckYield->Agg Unreacted Resin Sol_Race Solution: Use DIC/Oxyma Use Collidine NO HEAT Racemization->Sol_Race Sol_SNAr Solution: Avoid Piperidine washes Check raw material purity SNAr->Sol_SNAr Sol_Agg Solution: Use DMF/DMSO (4:1) Double Coupling Agg->Sol_Agg

Caption: Diagnostic workflow for identifying the root cause of synthesis failure based on analytical data (HPLC/MS).

Part 5: Solubility & Stability Data

ParameterPropertyImplication for SPPS
Solubility (DMF) High (> 0.5 M)Standard SPPS concentrations (0.1–0.2 M) are safe.
Solubility (Water) Very LowPrecipitation during ether workup will be efficient.
Acid Stability StableCompatible with TFA/TIS/Water cleavage cocktails.[3]
Base Stability Poor Unstable in 20% Piperidine (Risk of

).
Reducing Agents SensitiveNitro group stable to TIS; Unstable to SnCl2 or harsh catalytic hydrogenation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Detailed review of protecting group stability and side reactions including

    
    ). [4]
    
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. (Authoritative guide on DIC/Oxyma vs HATU and racemization suppression).

  • Mowery, B. P., et al. (2006). "Phe-Arg-beta-naphthylamide derivatives as efflux pump inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(18), 4829-4832. (Example of synthesis involving nitro-phenylalanine derivatives and stability considerations).

  • Steinauer, R., et al. (1989). "Racemization of amino acid derivatives." Biochemistry, 28(24), 9360-9365. (Mechanistic insight into EWG-induced racemization).

Sources

Optimization

"analytical challenges in characterizing N-Acetyl-3-fluoro-4-nitro-L-phenylalanine"

Welcome to the technical support guide for the analytical characterization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical characterization of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique molecule. The introduction of both a fluorine atom and a nitro group to the phenylalanine backbone presents distinct analytical hurdles that require careful consideration in method development and execution. This guide provides in-depth, experience-based solutions and troubleshooting workflows.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. However, its polarity and UV-active functionalities necessitate specific methodological considerations.

Frequently Asked Questions (HPLC)

Q1: I'm seeing poor peak shape and tailing for my main analyte peak. What are the likely causes and how can I fix it?

A1: Poor peak shape, particularly tailing, is a common issue when analyzing polar, acidic compounds like N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The free carboxylic acid can interact with residual, un-capped silanols on C18 columns, leading to peak tailing. Additionally, if the mobile phase pH is close to the pKa of the carboxylic acid, you can have mixed ionization states, which broadens the peak. The nitro and fluoro groups also add to the molecule's polarity, which can influence retention and peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH of your aqueous mobile phase. To ensure consistent protonation of the carboxylic acid and minimize silanol interactions, lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. A concentration of 0.1% (v/v) is a good starting point.

    • Column Choice: If pH adjustment doesn't fully resolve the issue, consider a column with end-capping or a different stationary phase altogether. A phenyl-hexyl column can sometimes provide better peak shape for aromatic compounds due to π-π interactions.

    • Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition. Dissolving the sample in a stronger solvent than the mobile phase can lead to peak distortion.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is crucial for demonstrating that your analytical procedure can separate the main analyte from its degradation products. For N-Acetyl-3-fluoro-4-nitro-L-phenylalanine, you should anticipate potential hydrolysis of the acetyl group and reduction of the nitro group.

  • Forced Degradation Studies: To develop a stability-indicating method, you must perform forced degradation studies.[1] This involves subjecting the compound to various stress conditions to generate potential degradation products.

    • Acidic and Basic Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60 °C).

    • Oxidative Degradation: Use a reagent like 3% hydrogen peroxide.

    • Thermal Stress: Expose the solid material to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Method Development Workflow:

    • Analyze the stressed samples alongside an unstressed control.

    • Your HPLC method should demonstrate baseline separation between the parent peak and all degradation peaks.

    • A photodiode array (PDA) detector is highly recommended to check for peak purity of the parent peak in the presence of any co-eluting degradants.

G cluster_workflow Stability-Indicating HPLC Method Development start Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) hplc Analyze via HPLC-PDA start->hplc separation Assess Peak Separation (Parent vs. Degradants) hplc->separation pure Is Parent Peak Pure and Separated? separation->pure Yes optimize Optimize Method (Gradient, pH, Column) separation->optimize No pure->optimize No validate Method Validation pure->validate Yes optimize->hplc end Stability-Indicating Method Established validate->end G cluster_workflow NMR Sample Preparation and Analysis start Weigh Compound (1-5 mg for ¹H, 10-20 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Structure Confirmation & Purity Assessment process->analyze

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine vs. Standard Fluorinated Phenylalanines in Protein Engineering and Drug Design

Fluorinated amino acids have fundamentally reshaped the landscapes of protein engineering, biophysics, and medicinal chemistry. The strategic introduction of a fluorine atom—characterized by its high electronegativity, l...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated amino acids have fundamentally reshaped the landscapes of protein engineering, biophysics, and medicinal chemistry. The strategic introduction of a fluorine atom—characterized by its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å)—imparts unique physicochemical properties without drastically altering the steric bulk of the molecule .

However, the specific application strictly dictates the choice of the fluorinated analog. While mono- and poly-fluorinated phenylalanines such as 4-fluorophenylalanine (4-FPhe) and pentafluorophenylalanine (F


Phe) are predominantly utilized as genetically encoded probes for 

F NMR and protein-protein interaction (PPI) tuning, N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (NAc-3F-4NO

-Phe) occupies a highly specialized niche. It serves as a chemically tractable, protected building block engineered for the total synthesis of complex macrocyclic therapeutics, such as proteasome inhibitors and complestatin analogs .

As a Senior Application Scientist, I have structured this guide to objectively compare NAc-3F-4NO


-Phe against conventional fluorinated phenylalanines, detailing their structural advantages, underlying causal mechanics, and experimental workflows to aid drug development professionals in selecting the optimal analog.
Structural and Physicochemical Comparison

The causality behind the selection of a specific fluorinated phenylalanine lies in its functional groups and the resulting electronic distribution:

  • N-Acetyl-3-fluoro-4-nitro-L-phenylalanine : The N-acetyl group is not merely a passive protecting group; it acts as a specific substrate handle for stereoselective enzymatic resolution. The para-nitro group is strongly electron-withdrawing and serves as a latent amine. Post-peptide synthesis, this nitro group can be reduced to an amine to facilitate intramolecular cross-linking (e.g., biaryl ether formation in macrocycles) .

  • 4-Fluorophenylalanine (4-FPhe) : The single para-fluorine provides a highly sensitive

    
    F NMR reporter. Because it is nearly isosteric to natural phenylalanine, it minimizes structural perturbation, allowing researchers to study native protein dynamics without destabilizing the fold .
    
  • Pentafluorophenylalanine (F

    
    Phe) : Perfluorination reverses the aromatic quadrupole moment. While a standard benzene ring possesses a partial negative charge on its face and a positive charge on its edge, F
    
    
    
    Phe exhibits a positive face and a negative edge. This enables orthogonal
    
    
    stacking interactions with natural aromatic residues, acting as a powerful tool to stabilize engineered protein interfaces .
Table 1: Comparative Physicochemical Profiles
PropertyN-Acetyl-3-fluoro-4-nitro-L-phenylalanine4-Fluorophenylalanine (4-FPhe)Pentafluorophenylalanine (F

Phe)
Primary Application Synthetic building block for macrocycles

F NMR biophysical probe
Protein-protein interaction tuning
Incorporation Method Solid-Phase Peptide Synthesis (SPPS)In vivo auxotrophic misacylationOrthogonal tRNA/RS (e.g., Phex)
Aromatic Quadrupole Strongly polarized (electron-deficient)Similar to natural PhenylalanineReversed (Positive face, negative edge)
Steric Perturbation High (due to the nitro group)Minimal (isosteric to H)Moderate (larger volume than Phe)
Key Functional Handle N-acetyl (resolution), Nitro (reduction)

F nucleus (NMR active)
Perfluorinated ring (hydrophobicity)
Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity results, researchers must employ specific workflows tailored to the chemical nature of the analog. Below are the standard operating procedures for utilizing these compounds.

Workflow A: Enzymatic Resolution of NAc-3F-4NO

-Phe

Objective : To isolate enantiopure 3-fluoro-4-nitro-L-phenylalanine from a racemic N-acetylated mixture for downstream peptide synthesis. Causality & Self-Validation : Chemical synthesis inherently yields a racemic mixture. Aspergillus acylase I is strictly stereoselective for L-enantiomers. By hydrolyzing only the N-acetyl group of the L-isomer, the resulting free L-amino acid becomes water-soluble at neutral pH, while the unreacted N-acetyl-D-amino acid remains lipophilic. This creates a self-validating separation system based on differential organic partitioning.

  • Substrate Preparation : Suspend racemic NAc-3F-4NO

    
    -Phe (10 mmol) in 0.1 M phosphate buffer (pH 7.5). Add 1 M KOH dropwise until the substrate fully dissolves.
    
  • Enzymatic Cleavage : Add Aspergillus acylase I (~10 mg per gram of substrate) and 0.5 mM CoCl

    
     (an essential cofactor that stabilizes the enzyme's active site).
    
  • Incubation : Incubate at 37°C for 48 hours with gentle agitation. Monitor the reaction via HPLC until exactly 50% conversion is achieved.

  • Acidification & Extraction : Adjust the pH to 2.0 using 1 M HCl. Extract the aqueous phase with ethyl acetate (3x). The organic layer traps the unreacted NAc-3F-4NO

    
    -D-Phe.
    
  • Isolation : Adjust the remaining aqueous phase to pH 6.0 and concentrate under reduced pressure to precipitate the enantiopure 3-fluoro-4-nitro-L-phenylalanine.

Workflow B: In Vivo Incorporation of 4-FPhe for

F NMR

Objective : Global replacement of phenylalanine with 4-FPhe in recombinant proteins. Causality & Self-Validation : Endogenous phenylalanyl-tRNA synthetase (PheRS) possesses a relaxed substrate specificity that tolerates para-substitutions. By utilizing a phenylalanine auxotrophic E. coli strain and starving it of natural Phe, the translation machinery is forced to misacylate tRNA


 with 4-FPhe. The survival and expression of the protein act as a self-validating indicator of successful incorporation .
  • Cell Culture : Grow Phe-auxotrophic E. coli expressing the target protein in M9 minimal media supplemented with 19 standard amino acids and natural phenylalanine (0.05 mM) at 37°C until OD

    
     reaches 0.8.
    
  • Starvation Phase : Centrifuge the cells, wash twice with 0.9% NaCl to remove residual natural Phe, and resuspend in fresh M9 media lacking Phe. Incubate for 30 minutes to deplete intracellular Phe pools.

  • Analog Supplementation : Add 4-FPhe to a final concentration of 1 mM.

  • Induction : Add 1 mM IPTG to induce protein expression. Express for 4-6 hours at 37°C.

  • Purification & Verification : Purify the protein via affinity chromatography. Validate incorporation efficiency (>90%) using intact mass spectrometry before proceeding to

    
    F NMR analysis.
    
Visualizing the Strategic Pathways

G Racemic Racemic NAc-3F-4NO2-Phe (Starting Material) Acylase Aspergillus Acylase I (Stereoselective Cleavage) Racemic->Acylase L_Isomer 3-Fluoro-4-nitro-L-Phe (Aqueous Phase) Acylase->L_Isomer Hydrolysis (L-specific) D_Isomer NAc-3F-4NO2-D-Phe (Organic Phase) Acylase->D_Isomer Intact (D-specific) SPPS Peptide Synthesis & Macrocyclization L_Isomer->SPPS Reduction Nitro Reduction (Cross-linking Handle) SPPS->Reduction Product Bioactive Macrocycle (e.g., Complestatin) Reduction->Product

Workflow for the enzymatic resolution and synthetic application of NAc-3F-4NO2-Phe.

G FluorinatedPhe Fluorinated Phenylalanines NAc NAc-3F-4NO2-Phe FluorinatedPhe->NAc MonoF 4-Fluorophenylalanine FluorinatedPhe->MonoF PentaF Pentafluorophenylalanine FluorinatedPhe->PentaF ChemSynth Chemical Synthesis NAc->ChemSynth InVivo Auxotrophic Expression MonoF->InVivo Orthogonal Orthogonal tRNA/RS PentaF->Orthogonal Macro Macrocyclic Drugs ChemSynth->Macro NMR 19F NMR Probing InVivo->NMR PPI Protein Interaction Tuning Orthogonal->PPI

Comparative application pathways for different classes of fluorinated phenylalanines.

Performance Data and Benchmarking

The practical utility of these analogs is ultimately reflected in their experimental yields and biophysical performance metrics. NAc-3F-4NO


-Phe excels in synthetic purity, whereas 4-FPhe and F

Phe are optimized for biological translation.
Table 2: Experimental Performance Metrics
MetricN-Acetyl-3-fluoro-4-nitro-L-phenylalanine4-Fluorophenylalanine (4-FPhe)Pentafluorophenylalanine (F

Phe)
Typical Yield / Efficiency >40% L-enantiomer yield (max theoretical 50%)>90% incorporation in auxotrophs30-50% relative to wild-type expression
Enantiomeric Excess (ee) >95-99% (post-acylase resolution)N/A (Biosynthesized directly as L-isomer)N/A (Biosynthesized directly as L-isomer)
Chemical Shift Range N/A (Not typically utilized for NMR)Highly sensitive (~170 ppm range)Broad, complex multiplet signals
Impact on Protein Folding Utilized in short synthetic peptidesNegligible (maintains native fold)Helix-breaker; significantly alters local folding
Conclusion

While 4-FPhe and F


Phe remain the gold standards for biophysical probing and structural engineering via cellular machinery, N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is an indispensable synthetic precursor. Its orthogonal functional groups allow for stereoselective enzymatic resolution and late-stage chemical modifications, making it a critical asset in the total synthesis of next-generation macrocyclic drugs.
References
  • Awad, L. F., et al. "Fluorinated phenylalanines: Synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020.[Link]

  • Trzupek, J. D., et al. "Total Synthesis of Complestatin: Development of a Pd(0)-Mediated Indole Annulation for Macrocyclization." Journal of the American Chemical Society, 2010.[Link]

  • Urick, A. K., et al. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." Chemical Society Reviews, 2021.[Link]

  • Lee, Y. J., et al. "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications, 2023.[Link]

Comparative

Technical Validation Guide: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Incorporation via Mass Spectrometry

This guide details the technical validation of incorporating N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (hereafter referred to as Ac-3F-4NO2-Phe ) into peptide or protein sequences. This specific derivative serves as a du...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical validation of incorporating N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (hereafter referred to as Ac-3F-4NO2-Phe ) into peptide or protein sequences. This specific derivative serves as a dual-modal probe: the fluorine atom enables 19F-NMR structural studies, while the nitro group serves as a handle for reduction (to amines) or potential crosslinking, and the N-acetyl group often mimics the peptide backbone environment for mass spectrometry standardization.

Executive Summary & Comparative Analysis

Objective: To objectively validate the site-specific incorporation of the non-canonical amino acid (ncAA) moiety derived from Ac-3F-4NO2-Phe into a target polypeptide chain using High-Resolution Mass Spectrometry (HRMS).

The Challenge: Standard Phenylalanine (Phe) incorporation is the primary competitor (misincorporation). Furthermore, distinguishing the 3-fluoro-4-nitro derivative from similar ncAAs (like 4-nitro-Phe or 4-fluoro-Phe) requires precise identification of mass shifts and fragmentation fingerprints.

Comparative Performance Matrix

The following table compares the target ncAA against its closest structural analogs to define the specific MS parameters required for discrimination.

Feature3-Fluoro-4-nitro-Phe (Target)4-Nitro-Phe (Alternative)4-Fluoro-Phe (Alternative)L-Phenylalanine (Wild Type)
Residue Monoisotopic Mass 210.044 Da 192.053 Da165.059 Da147.068 Da
Mass Shift (vs WT) +62.976 Da +44.985 Da+17.991 Da0 Da
Immonium Ion (m/z) 183.057 165.066138.072120.081
19F NMR Utility High (Shift sensitive to NO2)NoneHighNone
Redox Potential Reducible (NO2

NH2)
ReducibleStableStable

Critical Insight: The simultaneous presence of the electron-withdrawing Nitro and Fluoro groups creates a unique fragmentation pattern. The +62.976 Da mass shift is the primary "pass/fail" metric for intact mass analysis.

Experimental Protocol: Step-by-Step Validation

Phase 1: Reference Standard Fingerprinting

Before analyzing the biological sample, you must characterize the pure Ac-3F-4NO2-Phe reagent. This establishes the retention time (RT) and ionization efficiency without the complexity of the protein matrix.

  • Preparation: Dissolve Ac-3F-4NO2-Phe to 10 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Direct Infusion: Infuse into ESI-Q-TOF or Orbitrap at 5 µL/min.

  • MS/MS Optimization: Perform Collision Induced Dissociation (CID) with stepped collision energies (15, 25, 35 eV).

  • Target Identification:

    • Observe the precursor ion

      
      .
      
    • Identify the loss of the acetyl group (neutral loss of 42 Da) and the immonium ion (m/z ~183.057).

    • Note: The N-acetyl group mimics the peptide bond; its loss simulates backbone fragmentation.

Phase 2: Intact Protein Analysis (Top-Down)

This step confirms that the ncAA has been incorporated and quantifies the efficiency relative to the Wild Type (WT).

  • Sample Prep: Desalt the expressed protein using a C4 ZipTip or spin column to remove salts that suppress ionization.

  • LC-MS Method:

    • Column: C4 or C8 Reverse Phase (e.g., 2.1 x 50 mm).

    • Gradient: 5% to 80% B (Acetonitrile/0.1% FA) over 10 minutes.

  • Data Processing:

    • Deconvolute the raw charge state envelope (using MaxEnt1 or Xtract).

    • Validation Logic: Search for the mass peak corresponding to

      
      .
      
    • Equation:

      
      .
      
Phase 3: Peptide Mapping (Bottom-Up)

This is the definitive proof of site-specific incorporation.

  • Digestion:

    • Use Trypsin (cleaves K/R) or Glu-C (cleaves E/D) depending on the proximity of the target site to cleavage sites.

    • Crucial: Avoid Chymotrypsin, as the modification (Nitro/Fluoro) may inhibit cleavage at the modified Phenylalanine residue.

  • LC-MS/MS Analysis:

    • Run a DDA (Data Dependent Acquisition) method.

    • Inclusion List: Add the theoretical m/z of the modified peptide to the inclusion list to force fragmentation.

  • Spectral Verification:

    • Locate the peptide precursor with the +62.976 Da shift.

    • Inspect the MS/MS spectrum for the y- and b-ion series . The mass shift must be present only after the specific incorporation site.

    • Reporter Ion Check: Look for the characteristic ion at m/z 183.06 (the modified immonium ion) in the low mass region.

Visualization of Validation Workflow

The following diagram illustrates the decision tree for validating the incorporation of Ac-3F-4NO2-Phe.

ValidationWorkflow Start Start: Protein Expression with Ac-3F-4NO2-Phe Purification Affinity Purification (Ni-NTA / SEC) Start->Purification IntactMS Phase 2: Intact Mass Analysis (ESI-TOF / Orbitrap) Purification->IntactMS Decision1 Mass Shift +63 Da observed? IntactMS->Decision1 Digestion Phase 3: Enzymatic Digestion (Trypsin/GluC) Decision1->Digestion Yes Fail FAILED: Misincorporation or WT Decision1->Fail No (WT Mass) PeptideMS LC-MS/MS Peptide Mapping Digestion->PeptideMS DataAnalysis Data Analysis: Locate Modified Peptide PeptideMS->DataAnalysis CheckImmonium Check for Immonium Ion (m/z 183.06) DataAnalysis->CheckImmonium Success VALIDATED: Site-Specific Incorporation CheckImmonium->Success Found CheckImmonium->Fail Absent

Caption: Logical workflow for validating Ac-3F-4NO2-Phe incorporation, moving from intact mass screening to specific peptide fragmentation.

Scientific Integrity: Causality & Mechanisms

Why N-Acetyl?

While the user may incorporate the free amino acid, the N-Acetyl form mentioned in the topic is frequently used as the analytical standard in mass spectrometry.

  • Reasoning: Free amino acids fragment poorly and do not resemble the peptide bond environment. The N-acetyl group mimics the amide bond of the protein backbone. When optimizing MS parameters (Phase 1), using N-Acetyl-3-fluoro-4-nitro-L-phenylalanine ensures that the fragmentation energy derived is applicable to the final protein analysis [1].

The Fluorine Effect on Ionization

The introduction of fluorine (electronegative) and a nitro group (strongly electron-withdrawing) alters the pKa of the surrounding backbone amides.

  • Impact: This often reduces the ionization efficiency of the peptide in positive mode ESI compared to the WT peptide.

  • Mitigation: During LC-MS, expect the modified peptide to elute later (increased hydrophobicity due to the aromatic substitution) and potentially have a lower signal intensity. Do not mistake lower intensity for low incorporation yield without normalization [2].

Immonium Ion Specificity

The immonium ion is formed by the internal fragmentation of the N-terminal amino acid residue of a peptide fragment.

  • Mechanism:

    
    .
    
  • Validation: For 3-fluoro-4-nitro-Phe, the R-group is a benzyl ring with -F and -NO2. The resulting ion at m/z ~183.06 is a high-confidence diagnostic marker that distinguishes this incorporation from isobaric interferences [3].

References

  • NIST Chemistry WebBook. L-Phenylalanine, N-acetyl- Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Biophysics Colab. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. (2022).[2][3][4][5][6] Discusses the MS validation of fluorinated Phe analogs. Available at: [Link]

  • PubChem. L-Phenylalanine, 3-fluoro-4-nitro- Compound Summary.[7] National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

"comparative analysis of enzyme inhibition by different phenylalanine analogs"

[1][2][3] Executive Summary Phenylalanine (Phe) analogs represent a critical class of chemical probes and therapeutic agents, functioning either as competitive inhibitors , suicide substrates , or false substrates (surro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Phenylalanine (Phe) analogs represent a critical class of chemical probes and therapeutic agents, functioning either as competitive inhibitors , suicide substrates , or false substrates (surrogates) in protein synthesis. This guide provides a technical comparison of key phenylalanine analogs—specifically halogenated forms (p-fluoro-, p-chloro-), heterocyclic mimetics (


-2-thienylalanine), and transition-state mimics (aminoindan-phosphonates).[1]

The analysis focuses on their interaction with three primary enzyme targets:

  • Phenylalanine Ammonia Lyase (PAL): Key in plant defense and PKU therapeutics.[1]

  • Phenylalanine Hydroxylase (PAH): The rate-limiting step in catecholamine synthesis.[1]

  • Phenylalanyl-tRNA Synthetase (PheRS): The gatekeeper of translational fidelity.[1]

Mechanistic Categorization of Analogs

To select the correct analog for your research, you must distinguish between inhibition (blocking the active site) and incorporation (passing through the active site to form faulty products).

Analog ClassRepresentative CompoundPrimary MechanismKey Application
Halogenated (F) p-FluorophenylalanineFalse Substrate Metabolic labeling; protein stability studies.[1]
Halogenated (Cl) p-Chlorophenylalanine (PCPA)Irreversible/Depletion In vivo serotonin depletion; PAH inactivation.[1]
Heterocyclic

-2-Thienylalanine
Competitive Inhibitor Bacterial growth inhibition; Guthrie test.[1][2]
Transition State 2-Aminoindan-2-phosphonic acid (AIP)Slow-Binding Inhibitor Potent PAL inhibition (

in nM range).[1][3][4][5]
Mechanism of Action Diagrams

The following diagram illustrates the divergent pathways of these analogs upon binding to their target enzymes.

Phe_Analog_Mechanism Phe L-Phenylalanine (Natural Substrate) Enzyme Target Enzyme (PAH / PAL / PheRS) Enzyme->Phe Incorp Incorporation into Protein (Altered Stability) Enzyme->Incorp Catalysis Proceeds Inhibition Competitive Inhibition (Ki ~ nM) Enzyme->Inhibition No Catalysis pF_Phe p-Fluoro-Phe (Steric mimic) pF_Phe->Enzyme Binds Active Site PCPA p-Chloro-Phe (Bulky/Reactive) PCPA->Enzyme Competitive Binding Depletion Enzyme Degradation/ Irreversible Loss PCPA->Depletion In Vivo Mechanism AIP AIP (Transition State Mimic) AIP->Enzyme Tight Binding

Caption: Divergent fates of phenylalanine analogs. p-F-Phe often acts as a substrate, while AIP and PCPA act as inhibitors via different mechanisms.

Comparative Performance Data

Target: Phenylalanine Ammonia Lyase (PAL)

PAL catalyzes the non-oxidative deamination of Phe to trans-cinnamic acid. Inhibitors here are often transition-state analogs used to study phenylpropanoid metabolism in plants.[1]

Table 1: Inhibition Constants (


) for PAL Inhibitors 
InhibitorType of Inhibition

Value
Notes
2-Aminoindan-2-phosphonic acid (AIP) Competitive (Slow-binding)7 ± 2 nM Most potent; conformationally restricted transition-state mimic.[1][4]
(S)-2-Aminooxy-3-phenylpropanoic acid Competitive~10-50 nM High potency; aminooxy group mimics the transition state geometry.[1]
L-1-Amino-2-phenylethylphosphonic acid Competitive6.5

M
Phosphonic analog; potency depends on enantiomer (D-form is weaker).[1]
m-Cresol + Glycine Synergistic0.36 mM Requires glycine to bind; mimics the substrate structure cooperatively.[1]

Technical Insight: For PAL studies, AIP is the superior choice due to its nanomolar affinity and slow-binding kinetics, which essentially "locks" the enzyme active site compared to the micromolar affinity of simple phosphonic analogs.

Target: Phenylalanine Hydroxylase (PAH)

PAH converts Phe to Tyrosine.[6][1][7] Inhibition is relevant for models of Phenylketonuria (PKU).[8][1]

Table 2: Inhibition Profile against PAH

AnalogMechanismEfficacyExperimental Context
p-Chlorophenylalanine (PCPA) Competitive (in vitro) / Irreversible (in vivo)

~2-5 mM
In vivo administration leads to total enzyme depletion (suicide mechanism or degradation trigger).[1]

-2-Thienylalanine
Competitive

shift: 0.6

2.7 mM
Classic competitive inhibitor; also blocks intestinal Phe transport (

mM).[1]
p-Fluorophenylalanine Substrate / Weak InhibitorN/AOften hydroxylated to Tyrosine analogs; poor inhibitor of PAH itself.[1]
Target: Phenylalanyl-tRNA Synthetase (PheRS)

PheRS loads Phe onto tRNA.[1][9][10] The challenge here is specificity; the enzyme has a "proofreading" site, but some analogs evade it.

  • p-Fluorophenylalanine: Evades proofreading; incorporated into proteins (False Substrate).[1]

  • p-Chlorophenylalanine: Excluded by the active site sterics (chlorine is larger than fluorine); acts as a competitive inhibitor of charging.

  • Phenyl-thiazolylurea-sulfonamides: A synthetic class of inhibitors (not strict structural analogs) with

    
     nM, used as antibiotics.[1]
    

Experimental Protocols

Protocol A: Kinetic Analysis of PAL Inhibition

Objective: Determine


 of an analog (e.g., AIP) by monitoring cinnamic acid production.

Materials:

  • Purified PAL enzyme (e.g., from Petroselinum crispum or recombinant).[1][4]

  • Substrate: L-Phenylalanine (0.1 mM – 10 mM range).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.5.[1]

  • UV-Vis Spectrophotometer (290 nm).[1]

Workflow:

  • Preparation: Prepare 5 concentrations of L-Phe (e.g., 0.5

    
     to 5 
    
    
    
    ).
  • Inhibitor Setup: Prepare 3 fixed concentrations of the analog (e.g., 0,

    
    , 
    
    
    
    ).
  • Reaction:

    • Mix Buffer + Inhibitor + Enzyme.[1] Incubate 5 min at 30°C (crucial for slow-binding inhibitors like AIP).

    • Initiate with L-Phe.[1][11]

  • Detection: Monitor Absorbance at 290 nm for 10 minutes. The molar extinction coefficient (

    
    ) for cinnamic acid is 
    
    
    
    .[1]
  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).
    • Competitive: Lines intersect at Y-axis.[1][11]

    • Calculation:

      
      .[1]
      
Protocol B: PAH Activity Assay (Tyrosine Formation)

Objective: Assess inhibition of PAH by PCPA or Thienylalanine.[1]

Materials:

  • Recombinant PAH.[1][12]

  • Cofactor: Tetrahydrobiopterin (

    
    ) and DTT (to maintain reduction).[1]
    
  • Catalase (to degrade

    
     byproduct).[1]
    
  • Assay Buffer: 100 mM HEPES, pH 7.0.[1]

Workflow:

  • Pre-incubation: Mix PAH (10

    
    g) with 
    
    
    
    (100
    
    
    M) and Analog (variable conc) for 5 min.
  • Start: Add L-Phe (1 mM).

  • Stop: After 15 min, quench with 10% trichloroacetic acid (TCA).

  • Quantification:

    • Centrifuge to remove protein precipitate.[1]

    • Analyze supernatant via HPLC (C18 column) or nitrosonaphthol colorimetric assay (detects tyrosine).[1]

    • Note: If using p-F-Phe, ensure your detection method distinguishes between Tyrosine and Fluorotyrosine.[1]

Visualizations

Experimental Workflow Diagram

The following graph details the decision logic for setting up the kinetic assay.

Assay_Workflow Start Start: Select Target Enzyme Choice Enzyme Type? Start->Choice PAL PAL (Lyase) Choice->PAL Plant/Fungal PAH PAH (Hydroxylase) Choice->PAH Mammalian PAL_Method UV Assay (290 nm) Detect Cinnamic Acid PAL->PAL_Method PAL_Data Lineweaver-Burk Plot Determine Ki PAL_Method->PAL_Data PAH_Cofactor Add BH4 Cofactor (Essential) PAH->PAH_Cofactor PAH_Method HPLC / Colorimetric Detect Tyrosine PAH_Cofactor->PAH_Method PAH_Method->PAL_Data Fit Kinetics

Caption: Workflow for selecting the appropriate kinetic assay based on the enzyme target.

References

  • Appert, C., Zoń, J., & Amrhein, N. (2003).[1] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[3][4][5] Phytochemistry, 62(3), 415-422.[1][3][4] Link

  • Koe, B. K., & Weissman, A. (1966).[1] p-Chlorophenylalanine: a specific depletor of brain serotonin.[1] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.[1] Link

  • Lines, D. R., & Waisman, H. A. (1970).[8][1] The inhibition of intestinal absorption of phenylalanine in the rhesus monkey by

    
    -2-thienylalanine.[8] Proceedings of the Society for Experimental Biology and Medicine, 135(3), 859-863.[8] Link
    
  • Moor, A. C., et al. (2011).[1] Phenylalanyl-tRNA synthetase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 21(11), 1731-1742.[1]

  • Guthrie, R., & Susi, A. (1963).[1] A simple phenylalanine method for detecting phenylketonuria in large populations of newborn infants.[1] Pediatrics, 32(3), 338-343.[1] (Establishes Thienylalanine as a bacterial growth inhibitor).[1] Link

Sources

Comparative

Publish Comparison Guide: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in Peptidomimetic Synthesis

The following guide provides an in-depth technical analysis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine , focusing on its critical role as a mechanistic probe and high-performance precursor in the synthesis of complex p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine , focusing on its critical role as a mechanistic probe and high-performance precursor in the synthesis of complex peptide macrocycles (e.g., proteasome inhibitors like TMC-95A and vancomycin congeners).[1]

Executive Summary: The "Linchpin" of Biaryl Ether Synthesis

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (Ac-3-F-4-NO2-Phe) is not merely a building block; it is the industry-standard "activated" control for validating intramolecular Nucleophilic Aromatic Substitution (


) in peptide macrocyclization.[1]

Its specific substitution pattern—an electron-withdrawing nitro group at the para position relative to the side chain, and a highly labile fluorine at the meta position—creates a unique reactivity profile.[1] This guide compares it against its structural isomers (e.g., 4-fluoro-3-nitro) and halogenated alternatives (e.g., chloro-derivatives), demonstrating why it is the preferred substrate for synthesizing rigid biaryl-ether cores found in next-generation antitumor and antibiotic peptides.[1]

Technical Comparison: Reactivity & Selectivity Profiles

The Core Mechanism: -Based Cyclization

The primary utility of Ac-3-F-4-NO2-Phe is to serve as the electrophilic partner in


 reactions.[1] The nitro group activates the benzene ring, lowering the energy barrier for the formation of the Meisenheimer complex, while the fluorine acts as the leaving group displaced by a nucleophilic phenol (typically from a Tyrosine residue).[1]
Comparative Performance Table

The following table summarizes experimental data comparing Ac-3-F-4-NO2-Phe against common alternatives in the synthesis of K-13 and TMC-95A analogs.

FeatureN-Acetyl-3-fluoro-4-nitro-L-Phe N-Acetyl-4-fluoro-3-nitro-L-Phe N-Acetyl-3-chloro-4-nitro-L-Phe N-Acetyl-L-Phenylalanine (Control)
Role Primary Electrophile Regioisomer / AlternativeCost-Effective AlternativeNegative Control

Reactivity
High (

)
Moderate (

)
Low (

)
Inert
Cyclization Yield 85 - 92% 60 - 75%< 40% (Requires harsh conditions)0%
Regioselectivity Excellent (>98:1) Good (90:[1][2][3][4][5][6][7]1)ModerateN/A
Enzymatic Resolution (

value)
> 100 (Acylase I) ~50 (Acylase I)~20High
Primary Use Case Complex Macrocycles (TMC-95A) Positional ScanningScale-up (Low cost)Binding/Folding Control

Key Insight: The 3-fluoro-4-nitro configuration is superior because the nitro group is para to the alkyl side chain (sterically less hindered) and ortho to the fluorine (maximum electronic activation).[1] The 4-fluoro-3-nitro isomer places the nitro group meta to the fluorine, significantly reducing the electrophilicity of the carbon center.[1]

Experimental Protocols

Protocol A: Chemoenzymatic Resolution (Self-Validating System)

To ensure the highest enantiomeric purity (>99% ee) required for drug development, the racemic N-acetyl precursor is resolved using Aspergillus Acylase I.[1] This protocol acts as a quality control step.[1]

Reagents:

  • Substrate: Racemic N-Acetyl-3-fluoro-4-nitro-phenylalanine[1][6]

  • Enzyme: Acylase I (from Aspergillus melleus)[1]

  • Buffer: 0.1 M Phosphate buffer, pH 7.5 +

    
     (cofactor)[1]
    

Workflow:

  • Dissolution: Dissolve racemate in buffer (conc. 0.1 M).[1] Adjust pH to 7.5 with LiOH.

  • Hydrolysis: Add Acylase I (10 mg/mmol substrate). Incubate at 37°C for 24-36h.

  • Monitoring (Control Point): Track reaction via HPLC. The enzyme selectively hydrolyzes the L-isomer amide , releasing the free amino acid (L-3-F-4-NO2-Phe).[1] The D-isomer remains as the N-Acetyl derivative.[1]

  • Separation: Acidify to pH 1.5. Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate.[1] The Free L-amino acid remains in the aqueous phase.[1]

  • Re-Acetylation: The pure L-amino acid is collected and re-acetylated using Acetic Anhydride (

    
    ) in acetic acid to yield the final N-Acetyl-3-fluoro-4-nitro-L-phenylalanine .[1]
    
Protocol B: Biaryl Ether Macrocyclization ( )

This protocol demonstrates the compound's utility as an "activated" control for cyclization efficiency.[1]

  • Peptide Assembly: Synthesize the linear precursor sequence (e.g., Ac-3-F-4-NO2-Phe — AA — AA — Tyr).[1]

  • Cyclization: Dissolve peptide in dry DMF (1 mM dilution to favor intramolecular reaction).

  • Activation: Add

    
     (5 equiv) to deprotonate the Tyrosine phenol.[1]
    
  • Reaction: Heat to 60°C for 4-12h.

  • Validation: Monitor disappearance of the Fluorine signal via 19F NMR (The product is non-fluorinated; the fluorine is the leaving group).

    • Control Check: If using the non-fluorinated analog, no reaction occurs.[1]

Mechanism & Pathway Visualization[1]

The following diagrams illustrate the critical pathways where N-Acetyl-3-fluoro-4-nitro-L-phenylalanine serves as the decisive control element.

Diagram 1: Enzymatic Resolution & Quality Control

This workflow ensures that the "L" configuration is chemically pure, a prerequisite for stereospecific drug binding.[1]

EnzymaticResolution Racemate Racemic N-Acetyl-3-F-4-NO2-Phe (Starting Material) Acylase Acylase I (Aspergillus) (Selective Hydrolysis) Racemate->Acylase pH 7.5, 37°C L_Free L-3-F-4-NO2-Phe (Free Amine) Acylase->L_Free Hydrolyzed (L) D_Acetyl N-Acetyl-D-3-F-4-NO2-Phe (Unreacted) Acylase->D_Acetyl Ignored (D) Separation Acid/Base Extraction (pH 1.5) L_Free->Separation FinalProd N-Acetyl-3-fluoro-4-nitro-L-Phe (Pure Control Compound) L_Free->FinalProd Re-Acetylation (Ac2O/AcOH) D_Acetyl->Separation Separation->L_Free Aqueous Phase Separation->D_Acetyl Organic Phase

Caption: Kinetic resolution pathway separating the active L-enantiomer from the D-isomer using Acylase I specificity.

Diagram 2: Macrocyclization Mechanism

This diagram highlights the "Activation" role of the Nitro and Fluoro groups.[1]

SNArMechanism Precursor Linear Peptide Precursor (Contains Ac-3-F-4-NO2-Phe) Activation Base Activation (K2CO3) Tyrosine Phenol -> Phenolate Precursor->Activation Meisenheimer Meisenheimer Complex (Transition State) Nitro group stabilizes negative charge Activation->Meisenheimer Nucleophilic Attack Product Cyclic Biaryl Ether Peptide (Fluorine Displaced) Meisenheimer->Product Restoration of Aromaticity LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup

Caption: The 3-F-4-NO2 moiety facilitates the formation of the Meisenheimer complex, enabling difficult macrocyclizations.[1]

References

  • Vergne, C., Bois-Choussy, M., & Zhu, J. (1997).[1][2][5][7][8][9] Chemoenzymatic synthesis of enantiomerically pure 4-fluoro-3-nitro and 3-fluoro-4-nitro phenylalanine.[1][2][5][7][8][9] Tetrahedron: Asymmetry, 8(3), 391–398.[1][5][7][9]

  • Boger, D. L., et al. (2001).[1][6] Total Synthesis of the Vancomycin Aglycon.[1] Chemical Reviews, 101(1), 205-218.[1]

  • Inoue, M., et al. (2003).[1] Total Synthesis of TMC-95A. Journal of the American Chemical Society, 125(16), 4884-4891.[1]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

Sources

Validation

"evaluating the metabolic stability of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine"

Executive Summary: The Stability Paradox N-Acetyl-3-fluoro-4-nitro-L-phenylalanine represents a sophisticated scaffold in modern chemical biology, often utilized in genetic code expansion and peptide engineering. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine represents a sophisticated scaffold in modern chemical biology, often utilized in genetic code expansion and peptide engineering. Its structural design incorporates three distinct metabolic control elements: an N-acetyl cap (to resist aminopeptidases), a 3-fluoro substituent (to block metabolic hot-spots), and a 4-nitro group (often a functional handle or electrophilic warhead).

However, "stability" is context-dependent. While the fluorine atom successfully blocks oxidative defluorination and ring hydroxylation, the nitro group introduces a liability for reductive metabolism, and the N-acetyl group remains susceptible to hepatic aminoacylases. This guide objectively evaluates the compound's metabolic fate, comparing it against non-fluorinated and non-acetylated analogs to isolate the specific contributions of each structural modification.

Comparative Analysis: Structural Impact on Metabolism

To understand the metabolic profile of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (Compound A ), we compare it with two critical control analogs:

  • Comparator B: N-Acetyl-4-nitro-L-phenylalanine (Non-fluorinated parent).

  • Comparator C: 3-Fluoro-4-nitro-L-phenylalanine (Non-acetylated core).

Table 1: Predicted Metabolic Liability Profile

Data synthesized from structure-activity relationship (SAR) principles of fluorinated aromatics and nitro-reduction pathways.

FeatureCompound A (Target)Comparator B (No F)Comparator C (Free Amine)Metabolic Consequence
C3 Position Fluorine (C-F) Hydrogen (C-H)Fluorine (C-F)Oxidative Blocking: The C-F bond (116 kcal/mol) prevents CYP450 hydroxylation at the 3-position, a common clearance route for phenylalanine derivatives.
N-Terminus N-Acetyl N-AcetylFree Amine (

)
Hydrolytic Liability: N-Acetyl protects against aminopeptidases but becomes a substrate for Aminoacylase I (ACY1) , leading to deacetylation.
C4 Position Nitro (

)
Nitro (

)
Nitro (

)
Reductive Liability: The nitro group is susceptible to Type I/II nitro-reductases (in liver and gut), converting to the potentially toxic aniline (

).
Ring Electronics Electron DeficientModerateElectron DeficientCYP Inhibition: The strong electron-withdrawing nature of

+

deactivates the ring toward electrophilic CYP attack, increasing oxidative stability.

Mechanistic Insight: The "Push-Pull" of Fluorine and Nitro Groups

The metabolic stability of this compound is governed by two competing mechanisms. Understanding these allows for precise interpretation of assay data.

The Fluorine Blockade (Oxidative Stability)

In non-fluorinated aromatics (Comparator B), the C3 position is a "soft spot" for Cytochrome P450 (CYP) oxidation. Replacing C-H with C-F exerts two effects:

  • Steric/Bond Strength: The C-F bond is metabolically inert to direct oxidation.

  • Electronic Deactivation: Fluorine is highly electronegative. It pulls electron density away from the aromatic ring, making it less nucleophilic. Since CYP oxidation is electrophilic, the ring becomes "invisible" to many oxidative enzymes.

The Nitro-Reductive Liability

While the ring is protected from oxidation, the 4-nitro group is prone to reduction.

  • Pathway:

    
    .
    
  • Impact of Fluorine: The 3-fluoro substituent, being electron-withdrawing, lowers the reduction potential of the nitro group, theoretically making it easier to reduce compared to the non-fluorinated analog. Researchers must monitor for the formation of 3-fluoro-4-amino-L-phenylalanine .

Visualizing the Metabolic Pathways[1]

The following diagram maps the sequential degradation pathways. Note the bifurcation: Hydrolysis (Deacetylation) vs. Reduction.

MetabolicPathways cluster_legend Reaction Types Parent N-Acetyl-3-fluoro- 4-nitro-L-phenylalanine Deacetylated 3-Fluoro-4-nitro- L-phenylalanine Parent->Deacetylated Aminoacylase I (Hydrolysis) Reduced_Parent N-Acetyl-3-fluoro- 4-amino-L-phenylalanine Parent->Reduced_Parent Nitro Reductase (CYP/Cyt b5) Oxidized Ring Hydroxylation (BLOCKED by Fluorine) Parent->Oxidized CYP450 (Blocked) Fully_Metabolized 3-Fluoro-4-amino- L-phenylalanine Deacetylated->Fully_Metabolized Nitro Reductase Reduced_Parent->Fully_Metabolized Aminoacylase I key1 Blue: Parent Compound key2 Yellow: Primary Metabolite key3 Red: Toxic/Reactive Metabolite

Figure 1: Metabolic fate of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. The fluorine atom blocks the oxidative pathway (dotted line), shifting metabolism toward deacetylation and nitro-reduction.

Experimental Protocol: Microsomal Stability Assay

To validate the stability profile, a standard microsomal stability assay is insufficient due to the potential for non-CYP metabolism (hydrolysis). The following protocol is modified to capture both oxidative and hydrolytic clearance.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Why HLM? Contains both CYPs (oxidative) and carboxylesterases/acylases (hydrolytic).

  • Cofactor: NADPH Regenerating System (required for CYP and Reductase activity).

  • Control: Without NADPH (to isolate hydrolytic activity).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid inhibiting enzymes.

  • Incubation (The "Split-Stream" Method):

    • Arm A (Oxidative + Reductive): HLM + Compound + NADPH.

    • Arm B (Hydrolytic Only): HLM + Compound + Buffer (No NADPH).

    • Arm C (Chemical Stability): Buffer + Compound (No HLM).

  • Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL at T = 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Why Acetonitrile? Precipitates proteins and stops all enzymatic activity immediately.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor transitions for Parent (M+H), Deacetylated metabolite (-42 Da), and Reduced amine (-30 Da from nitro to amine conversion).

Data Calculation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

):



Interpreting Your Results

When analyzing the LC-MS data, use this decision matrix to interpret the stability profile:

ObservationInterpretationActionable Insight
Rapid loss in Arm A & B Hydrolytic Instability. The N-acetyl group is being cleaved by acylases regardless of NADPH.The N-acetyl cap is ineffective for metabolic protection in this context. Consider sterically hindering the amide or using a D-isomer.
Loss in Arm A only NADPH-Dependent Metabolism. Likely Nitro-reduction (since F blocks oxidation).The 4-nitro group is the liability. Confirm by looking for the amine metabolite mass (+NH2, -NO2).
High Stability (>60 min

)
Fluorine Effect. The 3-F and 4-NO2 combination has successfully deactivated the ring.The compound is metabolically robust.[1] Suitable for in vivo applications requiring long half-life.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Citation for the metabolic blocking effect of fluorine on arom
  • Gillam, E. M., et al. (2000). Metabolism of nitroaromatic compounds by cytochrome P450. Frontiers in Pharmacology. Link

    • Citation for the mechanism of nitro-reduction in liver microsomes.
  • Lindner, H. A., et al. (2000). Specificity of aminoacylase I: A structure-activity relationship study. Biological Chemistry. Link

    • Citation for the deacetylation susceptibility of N-acetyl
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Comparative

"benchmarking the performance of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine as a probe against known standards"

Executive Summary: The "Push-Pull" Advantage In the landscape of structural biology and chiral resolution, single-mode probes often force a compromise between sensitivity and steric perturbation. N-Acetyl-3-fluoro-4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

In the landscape of structural biology and chiral resolution, single-mode probes often force a compromise between sensitivity and steric perturbation. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (N-Ac-3F-4NO2-Phe) emerges as a high-fidelity "Dual-Modal" probe.

Unlike standard N-Acetyl-L-Phenylalanine (native baseline) or N-Acetyl-4-fluoro-L-Phenylalanine (NMR-only), this probe leverages the ortho-effect between the electron-withdrawing nitro group and the fluorine atom. This guide benchmarks its performance, demonstrating two distinct advantages:

  • Enhanced

    
    F NMR Sensitivity:  The nitro group deshields the fluorine nucleus, expanding the chemical shift dispersion range (sensitivity to local dielectric constant) compared to standard mono-fluorinated probes.
    
  • Superior Chiral Resolution: The electron-deficient aromatic ring strengthens

    
    -
    
    
    
    interactions with electron-rich Chiral Stationary Phases (CSPs), often resulting in higher separation factors (
    
    
    ) than native standards.

Molecular Profile & Standards

To objectively evaluate performance, N-Ac-3F-4NO2-Phe is benchmarked against three industry standards.

CompoundRoleKey FeatureLimitation
N-Ac-3F-4NO2-Phe Target Probe Dual-Modal (

F NMR + UV-Vis)
Steric bulk > Native Phe
N-Ac-L-Phe Native StandardBiological IsostereLow UV absorbance; NMR silent
N-Ac-4-F-Phe NMR StandardMinimal Steric PerturbationLower Chemical Shift Sensitivity
N-Ac-4-NO2-Phe UV StandardStrong UV Chromophore (

270-280nm)
No

F Signal
Mechanistic Logic

The 3-Fluoro-4-Nitro substitution pattern creates a "Push-Pull" electronic system. The nitro group (strongly electron-withdrawing) depletes electron density from the ring, making the fluorine atom highly sensitive to changes in the local electrostatic environment (e.g., protein folding events or ligand binding).

Benchmarking Protocol A: Chiral Recognition Efficiency

Objective: Determine if the electronic acidity of the probe improves enantiomeric separation compared to native standards. Hypothesis: The electron-deficient ring of N-Ac-3F-4NO2-Phe will exhibit stronger


-

donor-acceptor interactions with polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), increasing retention and resolution.
Methodology
  • Column: Chiralpak IA or equivalent (Amylose-based immobilized CSP).[1]

  • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Standards) vs. 280 nm (Nitro-probes).

Comparative Data (Representative)
Analyte

(Capacity Factor)

(Selectivity Factor)
Resolution (

)
Interpretation
N-Ac-Phe 1.201.151.8Baseline separation.
N-Ac-4-F-Phe 1.251.182.1Minimal F-effect on retention.
N-Ac-3F-4NO2-Phe 2.10 1.45 4.2 Significant retention increase.

Analysis: The N-Ac-3F-4NO2-Phe demonstrates a significantly higher capacity factor (


) and selectivity (

). The nitro group acts as a

-acid, interacting strongly with the

-basic aromatic rings of the chiral selector. This makes it an excellent "spy molecule" for testing the integrity of new chiral columns.

Benchmarking Protocol B: F NMR Dynamic Range

Objective: Quantify the sensitivity of the fluorine signal to environmental changes (Solvatochromism). Rationale: A good NMR probe must shift significantly when the protein environment changes (e.g., from hydrophobic pocket to solvent-exposed).

Methodology
  • Solvent Sweep: Dissolve 5 mM of probe in solvents of varying polarity:

    
     (Polar/Protic), DMSO-
    
    
    
    (Polar/Aprotic), and TFE-
    
    
    (Low dielectric mimic).
  • Acquisition: 470 MHz

    
    F NMR, proton-decoupled.
    
  • Reference: Internal TFA standard set to -76.55 ppm.

Experimental Results: Chemical Shift Sensitivity ( )
Solvent EnvironmentN-Ac-4-F-Phe (

ppm)
N-Ac-3F-4NO2-Phe (

ppm)
Water (

)
-116.2-109.5
DMSO-

-115.8-106.2
Total Shift Range (

)
0.4 ppm 3.3 ppm
  • Causality: The ortho-nitro group creates a local dipole that amplifies the fluorine's sensitivity to the solvent's dielectric constant. This makes it superior for detecting subtle conformational changes in protein binding pockets [1].

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow for validating this probe against standards, ensuring a self-validating quality control loop.

BenchmarkingWorkflow cluster_QC Phase 1: Structural Integrity cluster_NMR Phase 2: Sensitivity Profiling Start Probe Candidate: N-Ac-3F-4NO2-Phe HPLC Chiral HPLC (vs N-Ac-Phe) Start->HPLC Purity & Retention MS HR-MS Validation Start->MS Identity SolventSweep Solvent Sweep (D2O vs DMSO) HPLC->SolventSweep If >99% ee ShiftCalc Calculate Shift Dispersion (Δδ) SolventSweep->ShiftCalc Comparison Compare vs Standard: N-Ac-4-F-Phe ShiftCalc->Comparison Result Validated Dual-Modal Probe Profile Comparison->Result Superior Sensitivity Confirmed

Caption: Workflow for validating N-Ac-3F-4NO2-Phe, moving from chiral purity confirmation to comparative NMR sensitivity analysis.

Synthesis of Technical Recommendations

Based on the benchmarking data, the following application guidelines are established:

  • For Protein NMR: Use N-Ac-3F-4NO2-Phe when studying allosteric sites or shallow binding pockets where subtle structural shifts might be missed by standard 4-F-Phe probes. The high sensitivity (

    
     ppm) ensures detection of minor conformational states [2].
    
  • For Chiral Method Development: Use this molecule as a "stress test" analyte. If your CSP cannot resolve N-Ac-3F-4NO2-Phe (with its high

    
     potential), it is unlikely to resolve more difficult, non-functionalized amino acids.
    
  • Handling: Protect from strong reducing agents (e.g., DTT, TCEP) during storage, as the nitro group can be reduced to an amine, destroying the specific electronic "push-pull" character required for the NMR shift.

References
  • Prosser, R. S., et al. (2010).

    
    F NMR to studies of protein structure and dynamics." Biochemistry. 
    
  • Pomerantz, W. C., et al. (2014).

    
    F NMR Probes for Bromodomain-Ligand Interactions." ACS Chemical Biology. 
    
  • Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers." Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine proper disposal procedures

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist specializing in synthetic biology and non-canonical amino acid mutagenesis, I frequently observe l...

Author: BenchChem Technical Support Team. Date: March 2026

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist specializing in synthetic biology and non-canonical amino acid mutagenesis, I frequently observe laboratories misclassifying specialized building blocks during waste consolidation. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a highly valuable unnatural amino acid used to expand the genetic code, but its unique structural motifs—specifically the fluorinated aromatic ring and the nitro group—demand rigorous, specialized disposal protocols.

This guide provides an authoritative, step-by-step operational and disposal plan. By understanding the chemical causality behind these procedures, your laboratory can ensure strict compliance with environmental regulations while safeguarding personnel.

Hazard Assessment & Causality (The "Why")

To manage a chemical safely, we must first deconstruct its reactive potential. The hazards of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine are intrinsically linked to its molecular structure:

  • The Fluorine Substituent (Thermal Degradation Hazard): The carbon-fluorine bond is exceptionally strong. When subjected to standard thermal oxidation (incineration), the fluorine atom is liberated as hydrogen fluoride (HF) gas. HF is highly toxic, corrosive, and environmentally devastating. Therefore, any waste containing this compound must be routed to a facility equipped with alkaline scrubbers to neutralize the acid gas.

  • The Nitroaromatic Moiety (Toxicity & Reactivity): Nitroaromatics are susceptible to reduction and can be highly toxic to aquatic life. They also pose a risk of environmental accumulation. Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting these characteristics must be managed from "cradle to grave" to prevent soil and groundwater contamination[1].

  • Biological Activity: As an amino acid derivative designed for in vitro translation, this compound has inherent biological activity. It must never be disposed of via sanitary sewers or standard biohazard autoclaving, as it cannot be reliably denatured by heat alone[2].

Quantitative Data & Waste Classification

Proper classification is the first step in a self-validating safety system. The table below summarizes the critical parameters for segregating this compound.

Property / ParameterSpecification / Classification
Chemical Name N-Acetyl-3-fluoro-4-nitro-L-phenylalanine
Molecular Formula C11H11FN2O5
Primary Hazards Toxic (Nitro reduction), Corrosive byproduct upon combustion (HF)
EPA RCRA Classification Managed as Characteristic Hazardous Waste[3]
Liquid Waste Stream Halogenated Organics (Strictly enforced)
Solid Waste Stream Solid Hazardous Chemical Waste (Incineration-bound)
Incompatible Disposal Sanitary Sewer, Standard Biohazard Autoclaving, General Trash

Operational Handling & Waste Segregation Workflow

The following protocol outlines the exact methodological steps for disposing of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

Phase 1: Point-of-Generation Segregation

Causality: Mixing hazardous waste with non-hazardous waste exponentially increases disposal costs and safety risks. Segregation must occur the moment the waste is generated[4].

  • Determine the Physical State: Identify whether the waste is solid (e.g., unreacted powder, contaminated pipette tips) or liquid (dissolved in a solvent for assays).

  • Liquid Waste Routing (The Fluorine Rule): If the compound is dissolved in a solvent, it must be placed in the Halogenated Waste Stream .

    • Self-Validating Check: Even if your primary solvent is non-halogenated (e.g., DMSO or DMF), the presence of the 3-fluoro substituent on the solute dictates the waste stream. Routing this to a non-halogenated stream will bypass the necessary alkaline scrubbers during incineration, leading to illegal HF emissions.

  • Solid Waste Routing: Collect all solid waste in a puncture-resistant, high-density polyethylene (HDPE) container lined with a clear, chemically compatible plastic bag.

WasteSegregation Start N-Acetyl-3-fluoro-4-nitro-L-phenylalanine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidStream SOLID HAZARDOUS WASTE (Double-bagged, HDPE) Solid->SolidStream SolventType Solvent Used? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, DMF) SolventType->NonHalogenated WasteStream HALOGENATED WASTE STREAM (Mandatory due to Fluoro-group) Halogenated->WasteStream NonHalogenated->WasteStream *Fluorine dictates stream

Figure 1: Decision tree for N-Acetyl-3-fluoro-4-nitro-L-phenylalanine waste segregation.

Phase 2: Container Management and RCRA Labeling
  • Select Compatible Containers: Use only PTFE or HDPE containers. Do not use metal containers, as trace degradation of the fluorinated compound over time could generate micro-amounts of HF, which will corrode metal and cause container failure.

  • Apply RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Self-Validating Check: Write out the full chemical name ("N-Acetyl-3-fluoro-4-nitro-L-phenylalanine"). Do not use abbreviations like "NAFNP," as Treatment, Storage, and Disposal Facilities (TSDFs) will reject unknown acronyms, causing compliance violations[1].

Phase 3: Final Disposition & Thermal Destruction
  • EHS Transfer: Once the container is 80% full, cap it tightly and request a pickup from your Environmental Health and Safety (EHS) department.

  • Destruction Mechanism: EHS will route the waste to a permitted TSDF. The waste undergoes high-temperature incineration (>1000°C). The resulting combustion gases are passed through an alkaline scrubber (typically calcium hydroxide or sodium hydroxide) to precipitate the dangerous HF gas into harmless calcium fluoride (CaF2) salts.

ThermalDestruction Waste Fluorinated Waste Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Gases Combustion Gases (HF, NOx, CO2) Incinerator->Gases Thermal Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Safe Neutralized Salts (CaF2) + Clean Exhaust Scrubber->Safe Neutralization

Figure 2: Thermal destruction and HF gas neutralization pathway for fluorinated aromatics.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required:

  • Solid Spill (Powder): Do not sweep, as this aerosolizes the biologically active powder. Gently cover the spill with damp absorbent pads (using water or a compatible solvent). Carefully scoop the pads into a solid hazardous waste container.

  • Liquid Spill (in DMSO/DMF): DMSO rapidly penetrates the skin and will carry the dissolved unnatural amino acid directly into your bloodstream. If spilled, immediately evacuate the immediate area. Personnel wearing heavy-duty nitrile or butyl rubber gloves (standard latex is insufficient against DMSO) should apply an inert absorbent (e.g., vermiculite or universal spill pads). Collect the saturated absorbent and dispose of it in the Halogenated Waste Stream .

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." US EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Advanced Safety and Operational Protocol for Handling N-Acetyl-3-fluoro-4-nitro-L-phenylalanine As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with a self-validating, highly rigorous system for handling N-Acetyl-3-fluoro-4-nitro-L-phenylalanine. While this unnatural amino acid is an invaluable tool for rational protein design, photo-crosslinking, and serving as an infrared (IR) absorption probe, its unique functional groups demand stringent safety logistics to mitigate occupational exposure.

This guide moves beyond generic safety data to explain the causality behind each required precaution, ensuring your laboratory operations are both safe and scientifically optimized.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the foundation of effective risk management. N-Acetyl-3-fluoro-4-nitro-L-phenylalanine presents specific toxicological profiles driven by its molecular architecture:

  • The Nitroaromatic Moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Nitroaromatic compounds are notorious for their ability to be absorbed through the skin. In systemic circulation, they can induce oxidative stress and potentially cause methemoglobinemia. Consequently, acute toxicity (Oral and Dermal) is a primary concern.
    
  • The Fluorine Substitution: The addition of a fluorine atom increases the overall lipophilicity of the molecule. This enhanced lipophilicity facilitates easier penetration through the stratum corneum (the outer layer of skin) compared to non-fluorinated analogs, making dermal barrier protection critical[1].

  • The N-Terminal Acetylation: Unlike free amino acids which exist as zwitterions (carrying both positive and negative charges), the acetylated N-terminus neutralizes the amine's charge. This modification drastically increases the molecule's hydrophobicity, allowing it to partition more readily into lipid bilayers and further enhancing the risk of transdermal absorption.

  • Physical State: Supplied as a lyophilized powder or crystalline solid, the material poses a significant inhalation hazard due to the risk of micro-dust aerosolization during weighing and transfer[1].

Hierarchy of Controls: Engineering & Administrative

Personal Protective Equipment (PPE) is the last line of defense. Before donning PPE, ensure the following engineering controls are fully operational[2]:

  • Primary Containment: All manipulation of the dry powder must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator[2].

  • Ventilation: The C-PEC must be located in an externally vented, negative-pressure room with at least 12 air changes per hour (ACPH) to prevent the accumulation of hazardous aerosols[2].

Personal Protective Equipment (PPE) Specifications

Based on OSHA guidelines for hazardous chemical handling[3] and the specific properties of nitrophenylalanine derivatives[4], the following PPE matrix is mandatory for all personnel handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner glove (Nitrile, 4 mil), Outer glove (Nitrile or Neoprene, 8 mil).Nitrile offers excellent resistance to the aprotic solvents (DMF, DMSO) typically used to dissolve this amino acid. Double gloving prevents breakthrough from lipophilic fluorinated compounds[5].
Body Protection Disposable, microporous coverall (e.g., Tyvek) with elastic wrists, or a wrap-around chemical-resistant gown.Prevents accumulation of aerosolized powder on personal clothing. Standard cloth lab coats are insufficient as they absorb solutions and trap toxic powders[6].
Eye/Face Protection Indirect vented chemical splash goggles + Face shield (if handling >50 mL of solution).Protects ocular mucosa from micro-dust aerosolization and highly concentrated solvent splashes.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required if a C-PEC is temporarily compromised or during spill cleanup to prevent the inhalation of acute toxic dust[4].

Experimental Protocol: Safe Weighing and Solubilization Workflow

Context: Preparing a 0.1 M stock solution of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine in Dimethylformamide (DMF) for Solid-Phase Peptide Synthesis (SPPS).

Step 1: Environmental & Equipment Preparation Wipe down the interior of the analytical balance and the C-PEC with a static-dissipative solution. Fluorinated powders are highly prone to static cling, which dramatically increases the risk of aerosolization and loss of material yield.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears. Don the chemical-resistant gown.

  • Don the N95/P100 respirator and perform a standard user seal check[5].

  • Don indirect-vented safety goggles.

  • Don the inner pair of nitrile gloves, ensuring they are tucked under the gown cuffs. Don the outer pair of gloves over the gown cuffs to create a continuous protective barrier.

Step 3: Anti-Static Chemical Transfer

  • Place the sealed chemical vial into the C-PEC.

  • Use a grounded, anti-static micro-spatula to transfer the required mass into a pre-tared, sealable glass vial.

  • Crucial Field Insight: Cap the weighing vial before removing it from the balance enclosure to prevent draft-induced dispersion of the toxic powder.

Step 4: Closed-System Solubilization

  • Inject the required volume of anhydrous DMF directly into the capped vial using a syringe through a septum. If a septum is unavailable, carefully open the vial deep within the C-PEC to add the solvent.

  • Vortex gently. The acetylated and fluorinated nature of the compound ensures rapid dissolution in organic solvents.

Step 5: Doffing & Decontamination

  • Remove the outer gloves inside the C-PEC and dispose of them immediately in a hazardous waste container.

  • Remove the gown, rolling it inside out to trap any microscopic dust[7].

  • Remove goggles and respirator.

  • Remove inner gloves and wash hands immediately with soap and water[7].

Spill Response and Disposal Plan

  • Spill Response (Powder): Do NOT sweep or use compressed air, as this will aerosolize the toxin. Cover the powder spill with damp absorbent pads (using water or a 10% alcohol solution to reduce dust). Carefully scoop the pads into a puncture-resistant, sealable hazardous waste container[1].

  • EPA/RCRA Disposal: N-Acetyl-3-fluoro-4-nitro-L-phenylalanine and its contaminated PPE must be treated as hazardous chemical waste. Due to the nitroaromatic group, it may fall under specific EPA/RCRA toxicity characteristics. Collect solid waste and solvent waste (DMF) in separate, clearly labeled, compatible containers. High-temperature incineration is the preferred method of destruction for fluorinated nitroaromatics to prevent environmental contamination[1].

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation, ensuring a self-validating safety loop from identification to disposal.

G A 1. Hazard Identification (Nitro & Fluoro Toxicity) B 2. Engineering Controls (C-PEC / Fume Hood) A->B C 3. PPE Donning (Double Nitrile, N95, Goggles) B->C D 4. Anti-Static Weighing & Transfer C->D E 5. Solubilization in DMF (Closed System) D->E F 6. PPE Doffing & Decontamination E->F G 7. EPA/RCRA Compliant Waste Disposal F->G

Operational workflow and hazard mitigation pathway for N-Acetyl-3-fluoro-4-nitro-L-phenylalanine.

References

  • 4-Nitro- DL -phenylalanine 98 2922-40-9 - MilliporeSigma . sigmaaldrich.com.

  • 4-Fluoro-L-phenylalanine - SAFETY DATA SHEET . fishersci.com. 1

  • Essential PPE for Chemical Handling: Must-Know Guidelines for Safety . safetynotes.net. 3

  • OSHA PPE Levels: Workplace Chemical Exposure Protection . mscdirect.com.5

  • Strategies to Promote Hazardous Drug Safety . simplivia.com. 7

  • Controlling Occupational Exposure to Hazardous Drugs . osha.gov. 2

  • OSHA & EPA Chemical Protective Clothing Guidelines . int-enviroguard.com. 6

  • L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 . chemicalbook.com. 4

Sources

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